Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidin-1-yl(pyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWINONZUFKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Proline pyrrolidide structure and chemical properties
This technical guide provides an in-depth analysis of L-Proline Pyrrolidide , a pivotal chiral building block in asymmetric organocatalysis and medicinal chemistry.
Structural Architecture, Synthetic Pathways, and Pharmacophore Applications
Executive Summary L-Proline pyrrolidide (CAS: 202990-49-6) is the amide derivative formed by the condensation of L-proline and pyrrolidine. Formally designated as (S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine , this molecule represents a "privileged scaffold" in drug discovery. It serves as the unfunctionalized core of the cyanopyrrolidine class of Dipeptidyl Peptidase IV (DPP-IV) inhibitors (e.g., Vildagliptin) and functions as a Lewis base organocatalyst. Its utility stems from its rigid bicyclic framework, which imposes strict stereochemical control in asymmetric transformations and protein-ligand binding events.
Structural Architecture & Stereochemistry
Chemical Identity
-
IUPAC Name: (2S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine
-
Common Names: L-Pro-pyrrolidide, Prolyl-pyrrolidine.
-
Molecular Formula: C₉H₁₆N₂O[1]
-
Molecular Weight: 168.24 g/mol
-
Chiral Center: One stereogenic center at the C2 position of the proline ring (S-configuration).
Conformational Dynamics: The Cis/Trans Rotamerism
Unlike primary amides, L-Proline pyrrolidide possesses a tertiary amide bond connecting two five-membered rings. This creates a unique steric environment where the energy barrier to rotation around the amide bond (
-
Rotameric Equilibrium: In solution (NMR), the molecule exists as an equilibrium mixture of cis and trans rotamers. The trans conformer (where the Cα of proline and the Cα' of the pyrrolidine ring are on opposite sides) is generally favored, but the cis population is non-negligible due to the steric clash between the two pyrrolidine rings.
-
Spectroscopic Implication:
H and C NMR spectra often display "doubling" of signals, a hallmark of slow exchange between rotamers on the NMR timescale.
Synthetic Pathways & Process Optimization
The synthesis of L-Proline pyrrolidide requires orthogonal protection strategies to prevent self-coupling (polymerization) of the proline monomer. The standard industrial route utilizes tert-butyloxycarbonyl (Boc) protection.
Synthetic Workflow (Graphviz Diagram)
Figure 1: Step-wise synthetic pathway for L-Proline Pyrrolidide from L-Proline.
Critical Process Parameters
-
Coupling Efficiency: The use of EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) is preferred over simple acid chlorides to suppress racemization at the chiral alpha-carbon.
-
Deprotection: Removal of the Boc group using 4M HCl in Dioxane yields the hydrochloride salt, which is a stable, hygroscopic solid. The free base is an oil that must be freshly generated or stored under inert atmosphere to prevent oxidation.
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the standard storage vehicle.
| Property | Value / Description |
| CAS No.[1][2][3][4][5][6][7] (Free Base) | 202990-49-6 |
| CAS No.[1] (HCl Salt) | 7529-94-4 (Generic/Derivative) |
| Physical State | White to off-white hygroscopic solid (Salt); Viscous oil (Free base) |
| Solubility | Highly soluble in H₂O, MeOH, DMSO; Sparingly soluble in Et₂O |
| pKa (Conjugate Acid) | ~10.6 (Pyrrolidine nitrogen) |
| Hygroscopicity | High (Requires desiccant storage) |
| Specific Rotation |
Functional Applications
Medicinal Chemistry: The DPP-IV Inhibitor Warhead
L-Proline pyrrolidide is the structural parent of the cyanopyrrolidine class of antidiabetic drugs.
-
Mechanism: DPP-IV is a serine protease that cleaves N-terminal dipeptides containing proline.[8] Inhibitors mimic the substrate.
-
SAR Logic:
-
P2 Pocket: The L-proline ring binds in the hydrophobic S2 pocket of the enzyme.
-
P1 Pocket: The pyrrolidine ring (amide portion) occupies the S1 pocket.
-
Warhead: In drugs like Vildagliptin , a nitrile group is added to the pyrrolidine ring. The catalytic serine hydroxyl of DPP-IV attacks the nitrile to form a reversible imidate adduct. L-Proline pyrrolidide itself lacks this nitrile but provides the essential binding scaffold.
-
Asymmetric Organocatalysis
Proline pyrrolidide acts as a Lewis base catalyst, particularly in enamine activation . It is often superior to L-proline in organic solvents due to improved solubility and the absence of the carboxylic acid proton, which can sometimes lead to side reactions.
Catalytic Cycle (Enamine Activation):
-
Condensation of the secondary amine (catalyst) with a ketone substrate forms an iminium ion .
-
Tautomerization yields the nucleophilic enamine .
-
The enamine attacks an electrophile (e.g., aldehyde) with high facial selectivity (stereocontrol).
-
Hydrolysis releases the product and regenerates the catalyst.
Figure 2: Organocatalytic cycle showing enamine activation by L-Proline Pyrrolidide.
Experimental Protocols
Protocol A: Synthesis of N-Boc-L-Proline Pyrrolidide
This protocol establishes the core scaffold.
Reagents: N-Boc-L-Proline (10 mmol), Pyrrolidine (11 mmol), EDC.HCl (12 mmol), HOBt (12 mmol), DIPEA (25 mmol), DCM (50 mL).
-
Dissolution: Dissolve N-Boc-L-Proline in dry Dichloromethane (DCM) under N₂ atmosphere. Cool to 0°C.
-
Activation: Add EDC.HCl and HOBt. Stir for 15 minutes to form the active ester.
-
Coupling: Add Pyrrolidine followed by DIPEA dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. The product is usually pure enough for the next step; otherwise, purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: Deprotection to L-Proline Pyrrolidide (HCl Salt)
-
Reaction: Dissolve the N-Boc intermediate (from Protocol A) in minimal 1,4-Dioxane.
-
Acidolysis: Add 4M HCl in Dioxane (5 equivalents) at 0°C.
-
Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (disappearance of Boc-protected spot).
-
Isolation: Evaporate solvent. Triturate the residue with Diethyl Ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145742, L-Proline. Retrieved from [Link]
- Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. (Foundational SAR for pyrrolidide-based DPP-IV inhibitors).
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590. (Review of organocatalysis mechanisms).
-
Singh, S. K., Manne, N., & Pal, M. (2008).[9] "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[9][10] Beilstein Journal of Organic Chemistry, 4, 20. Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. CAS#:20488-28-2 | 1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | Chemsrc [chemsrc.com]
- 3. 13100-15-7|(S)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. mainchem.com [mainchem.com]
- 5. L-Prolinamide | 7531-52-4 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 10. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-(Pyrrolidin-2-ylcarbonyl)pyrrolidine synonyms and IUPAC name
Technical Monograph: 1-(Pyrrolidin-2-ylcarbonyl)pyrrolidine
Executive Summary
1-(Pyrrolidin-2-ylcarbonyl)pyrrolidine, commonly referred to as L-Prolylpyrrolidine , represents a foundational pharmacophore in peptidomimetic drug design.[1][2] As a constrained dipeptide analogue, this scaffold is critical in the development of serine protease inhibitors, specifically targeting Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase-4 (DPP-4) .[1][2] Its unique structural rigidity, conferred by the dual pyrrolidine rings, makes it an ideal probe for studying enzyme-substrate specificity and a versatile organocatalyst in asymmetric synthesis.[1][2] This guide provides a comprehensive technical analysis of its nomenclature, synthesis, and pharmacological utility.[1][2]
Nomenclature and Chemical Identity
The precise identification of this molecule requires attention to stereochemistry, as the biological activity is predominantly associated with the (S)-enantiomer derived from L-Proline.[1][2]
Table 1: Chemical Identification Matrix
| Identifier Type | Designation |
| Systematic IUPAC Name | (2S)-1-(Pyrrolidin-2-ylcarbonyl)pyrrolidine |
| Common Synonyms | L-Prolylpyrrolidine; (S)-Prolylpyrrolidine; 1-[(2S)-Pyrrolidin-2-ylcarbonyl]pyrrolidine; Pro-Pyr |
| CAS Registry Number | 202990-49-6 (Specific to the L-isomer free base) |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| SMILES | C1CCN(C1)C(=O)[C@@H]2CCCN2 |
Structural Connectivity Diagram
The following diagram illustrates the connectivity and stereochemical center at the C2 position of the carbonyl-bearing pyrrolidine ring.[1][2]
[1][2]
Physiochemical Properties
Understanding the physical state of L-Prolylpyrrolidine is essential for handling and storage.[1][2] As a secondary amine, it is prone to absorbing atmospheric CO₂ and moisture.[1][2]
Table 2: Physiochemical Profile
| Property | Value / Description |
| Physical State | Viscous colorless to pale yellow oil (Free base); White solid (HCl salt) |
| Solubility | Highly soluble in water, methanol, ethanol, and DCM.[1][2] |
| pKa (Conjugate Acid) | ~10.6 (Secondary amine nitrogen) |
| LogP | ~ -0.5 (Hydrophilic) |
| Storage Conditions | Hygroscopic.[1][2] Store under inert gas (Argon/Nitrogen) at 2–8°C. |
Synthetic Protocols
The synthesis of L-Prolylpyrrolidine follows a standard solution-phase peptide coupling strategy.[1][2] The protocol below utilizes Boc-L-Proline as the starting material to ensure stereochemical integrity.
Protocol: Synthesis from Boc-L-Proline
Reagents:
-
EDC[1]·HCl (1.2 eq)
Step-by-Step Methodology:
-
Coupling Reaction:
-
Dissolve Boc-L-Proline (10 mmol) in DCM (50 mL) at 0°C.
-
Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 15 minutes to activate the acid.
-
Add Pyrrolidine (11 mmol) followed by DIPEA (30 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of Boc-Pro-OH.[1][2]
-
-
Work-up:
-
Deprotection:
Synthetic Workflow Diagram
Pharmacological Relevance
L-Prolylpyrrolidine serves as a "warhead-free" scaffold for investigating Prolyl Oligopeptidase (POP) .[1][2] POP is a serine protease that cleaves peptides after a proline residue.[1][2] The L-Prolylpyrrolidine structure mimics the P2-P1 transition state of natural substrates.[1][2]
-
Mechanism: The pyrrolidine ring fits into the S1 specificity pocket of the enzyme, while the prolyl moiety interacts with the S2 subsite.[1][2]
-
Inhibitor Design: To create potent inhibitors (e.g., SUAM-1221), the free amine of L-Prolylpyrrolidine is typically acylated with hydrophobic groups (e.g., phenoxyacetyl) to occupy the S3 pocket.[1][2]
-
DPP-4 Inhibition: While less potent than cyanopyrrolidines (like Vildagliptin), the prolylpyrrolidine core is essential for binding to the active site of Dipeptidyl Peptidase-4, a target for type 2 diabetes therapy.[1][2]
Enzyme Inhibition Logic
[1][2]
Analytical Characterization
To verify the identity of the synthesized compound, the following spectral data should be obtained.
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI-MS):
References
-
Beilstein Journal of Organic Chemistry. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[1][2]
-
Journal of Medicinal Chemistry. "P2-Substituted N-Acylprolylpyrrolidine Inhibitors of Prolyl Oligopeptidase."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 145742, L-Proline."[1][2]
-
ChemScene. "1-Prolylpyrrolidine Product Information & CAS 202990-49-6."
-
MDPI Molecules. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." [1][2]
Sources
Proline-Derived Amide Organocatalysts: A Comprehensive Technical Guide for Asymmetric Synthesis
Abstract
Proline-derived amide organocatalysts represent a cornerstone of modern asymmetric synthesis, providing a robust and versatile platform for the enantioselective construction of complex chiral molecules. This guide offers an in-depth technical overview of these catalysts, designed for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing their reactivity, detail their wide-ranging applications in pivotal synthetic transformations, and share field-proven insights for their practical implementation. Covering mechanistic details, catalyst design, and step-by-step experimental protocols, this document serves as a comprehensive resource for leveraging the full potential of proline-derived amide organocatalysts in the synthesis of novel chemical entities.
Introduction: The Evolution from Proline to Prolinamides in Organocatalysis
The advent of asymmetric organocatalysis has fundamentally reshaped the landscape of chiral molecule synthesis. Moving beyond traditional metal-based systems, organocatalysts—small, purely organic molecules—offer significant advantages, including lower toxicity, greater stability, and operational simplicity. Within this domain, the naturally occurring amino acid L-proline was a pioneering catalyst, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions via its secondary amine and carboxylic acid groups.
Proline-derived amide organocatalysts are the logical evolution of this concept. By chemically modifying proline's carboxylic acid into an amide, a new layer of steric and electronic control is introduced. This modification allows for the fine-tuning of the catalyst's architecture, leading to dramatic improvements in enantioselectivity, reactivity, and substrate scope. This guide provides a detailed exploration of these advanced catalysts, offering a practical roadmap for their successful application.
Core Principles: Mechanistic Pathways of Activation
The power of proline-derived amide organocatalysts lies in their ability to create a defined chiral microenvironment, mimicking enzymatic pockets to direct the stereochemical outcome of a reaction. Their function is primarily dictated by two distinct, yet complementary, catalytic cycles: enamine and iminium ion catalysis.
Enamine Catalysis
In this pathway, the secondary amine of the proline-derived catalyst condenses with a carbonyl compound, typically an aldehyde or ketone, to form a transient, chiral enamine intermediate. This enamine possesses enhanced nucleophilicity compared to the starting carbonyl. The bulky framework of the catalyst effectively shields one face of the enamine, compelling an approaching electrophile to attack from the less hindered face, thereby ensuring high stereocontrol in the formation of the new carbon-carbon bond.
Diagram: Enamine Catalytic Cycle
Caption: Generalized catalytic cycle for enamine-mediated reactions.
Iminium Ion Catalysis
For substrates like α,β-unsaturated aldehydes and ketones, the catalyst operates via iminium ion formation. The secondary amine of the catalyst reversibly condenses with the carbonyl to form a chiral iminium ion. This process lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), significantly enhancing its electrophilicity and activating it towards nucleophilic attack. The steric environment imposed by the catalyst directs the incoming nucleophile to one of the two enantiotopic faces of the β-carbon, resulting in a highly enantioselective conjugate addition.
Diagram: Iminium Ion Catalytic Cycle
Caption: Generalized catalytic cycle for iminium ion-mediated reactions.
Key Classes of Proline-Derived Amide Organocatalysts
The versatility of the proline scaffold allows for extensive synthetic modification of the amide moiety. The choice of the amide substituent is a critical determinant of the catalyst's performance, influencing its steric bulk, electronic properties, and capacity for secondary interactions like hydrogen bonding.
Simple Prolinamides
These represent the most straightforward class, derived from primary or secondary amines. While structurally simple, catalysts like N-benzylprolinamide can be effective for certain transformations, though they often require higher catalyst loadings and may provide moderate enantioselectivities.
Proline Sulfonamides
The replacement of the carboxamide with a sulfonamide introduces a more acidic N-H proton, which can act as a powerful hydrogen-bond donor to organize the transition state. Catalysts bearing a trifluoromethanesulfonyl (Tf) or nonafluorobutanesulfonyl (Nf) group have demonstrated exceptional activity and selectivity, particularly in cycloaddition reactions.
Diarylprolinol Silyl Ether Catalysts (Jørgensen-Hayashi Catalysts)
A major breakthrough in the field was the development of catalysts derived from diarylprolinols. In these structures, the amide is part of the pyrrolidine ring, and a bulky diaryl(silyloxy)methyl group is attached at the C-2 position. These catalysts, pioneered by the groups of Karl Anker Jørgensen and Yujiro Hayashi, create a highly confined and well-defined chiral pocket. The bulky silyl ether group is crucial for shielding one face of the reactive intermediate, leading to outstanding levels of enantioselectivity in a broad spectrum of reactions, including aldol, Mannich, and Michael additions.
Table 1: Comparison of Representative Proline-Derived Amide Organocatalysts
| Catalyst Class | Key Structural Feature | Typical Applications | Representative Catalyst Example |
| Simple Prolinamides | Primary/Secondary Amide Linkage | Aldol Reactions, Michael Additions | (S)-N-((S)-1-Phenylethyl)pyrrolidine-2-carboxamide |
| Proline Sulfonamides | Sulfonamide Moiety (e.g., -SO₂CF₃) | Diels-Alder Reactions, Friedel-Crafts Alkylations | (S)-N-(Trifluoromethylsulfonyl)pyrrolidine-2-carboxamide |
| Diarylprolinol Silyl Ethers | Bulky Diaryl(silyloxy)methyl Group | Aldol, Mannich, Michael, α-Functionalization Reactions | (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine |
Cornerstone Applications in Asymmetric Synthesis
The broad utility of proline-derived amide organocatalysts is demonstrated by their successful application in a multitude of fundamental bond-forming reactions.
Asymmetric Aldol Reactions
The aldol reaction is a classic method for C-C bond formation. Diarylprolinol silyl ether catalysts excel in mediating highly diastereo- and enantioselective aldol reactions between ketones and aldehydes. The catalyst controls the geometry of the enamine intermediate and directs the facial approach of the aldehyde, leading to chiral β-hydroxy ketones, which are prevalent motifs in natural products.
Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated systems is another vital transformation. Proline-derived amide catalysts, operating via iminium ion activation, facilitate the enantioselective addition of a wide range of nucleophiles, including carbon-based nucleophiles (ketones, aldehydes), nitrogen (anilines), and sulfur (thiols), to enals and enones.
Asymmetric Mannich Reactions
The Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. Proline-derived amide catalysts enable highly efficient and stereoselective three-component Mannich reactions, coupling an aldehyde, an amine, and a ketone in a single, atom-economical step.
Experimental Protocols: From Catalyst Synthesis to Application
This section provides validated, step-by-step methodologies to bridge theory with practice.
Synthesis of a Jørgensen-Hayashi Type Catalyst: (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine
This protocol details the synthesis of a widely used diarylprolinol silyl ether catalyst.
Diagram: Synthesis of a Jørgensen-Hayashi Catalyst
Caption: Synthetic workflow for a Jørgensen-Hayashi catalyst.
Materials:
-
L-Proline
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O
-
Tetrahydrofuran (THF), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solutions of NaHCO₃ and NH₄Cl
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: Suspend L-proline (1.0 eq) in anhydrous MeOH. Cool the suspension to 0 °C in an ice bath. Add SOCl₂ (1.2 eq) dropwise over 30 minutes. The solid will dissolve. Remove the ice bath and stir the solution at room temperature for 16 hours. Concentrate the reaction mixture under reduced pressure to obtain proline methyl ester hydrochloride as a white solid, which is used without further purification.
-
Grignard Reaction: Add anhydrous THF to the crude proline methyl ester hydrochloride and cool to 0 °C. Add PhMgBr (3.0 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup I: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude diarylprolinol by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
Silylation: Dissolve the purified (S)-diphenyl(pyrrolidin-2-yl)methanol (1.0 eq) in anhydrous DCM. Add Et₃N (1.5 eq). Cool the solution to 0 °C and add TMSCl (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours.
-
Workup II: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final catalyst, which is often sufficiently pure for direct use.
Representative Application: Asymmetric Michael Addition of an Aldehyde to Nitro-olefin
This protocol describes a general procedure for an enantioselective conjugate addition.
Materials:
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (catalyst, 10 mol%)
-
trans-β-Nitrostyrene (1.0 eq)
-
Propanal (2.0 eq)
-
Toluene, anhydrous
-
Benzoic acid (co-catalyst, 10 mol%)
Procedure:
-
Reaction Setup: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the catalyst and benzoic acid.
-
Addition of Reagents: Add toluene, followed by trans-β-nitrostyrene. Stir the solution for 5 minutes.
-
Initiation: Add propanal and stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-24 hours.
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the crude product by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to obtain the enantioenriched Michael adduct. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
Proline-derived amide organocatalysts have transitioned from academic curiosities to indispensable tools in modern organic synthesis. Their high efficiency, operational simplicity, and amenability to rational design have cemented their role in both academic and industrial settings. The modularity of their synthesis ensures that the field will continue to evolve, with new catalysts being designed to tackle increasingly complex synthetic challenges.
Future directions will likely focus on several key areas: the development of catalysts capable of novel, previously inaccessible transformations; the incorporation of these catalysts into sustainable processes, such as flow chemistry and on-water reactions; and the application of computational chemistry to predict and design next-generation catalysts with enhanced activity and selectivity. The elegant simplicity and profound efficacy of proline-derived amide organocatalysts guarantee their continued impact on the art and science of chemical synthesis for years to come.
References
-
List, B. (2004). The ying and yang of asymmetric organocatalysis. Chemical Communications, (8), 819-824. [Link]
-
Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium catalysis. Chemical Reviews, 107(12), 5416-5470. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric aminocatalysis-gold rush in organic chemistry. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]
Difference between L-proline and L-proline pyrrolidide catalysts
Engineering Stereocontrol in Aminocatalysis: A Mechanistic and Operational Comparison of L-Proline and L-Proline Pyrrolidide
The Evolutionary Paradigm of Aminocatalysis
The advent of organocatalysis fundamentally shifted the landscape of asymmetric synthesis, offering metal-free pathways to complex chiral molecules. At the epicenter of this revolution is L-Proline , a naturally occurring, inexpensive amino acid that operates via an enamine/iminium activation mechanism. The thermodynamics of proline catalysis rely heavily on lowering the activation energy through the stabilization of the transition state[1].
However, as the field matured, the operational limitations of L-proline—namely its poor solubility in non-polar solvents and its propensity to form dead-end parasitic intermediates—necessitated the development of next-generation catalysts. Enter L-proline pyrrolidide , a derivative where the carboxylic acid is converted into a tertiary pyrrolidine amide. This seemingly simple structural modification fundamentally alters the transition state geometry, shifting the catalyst from a bifunctional hydrogen-bonding director to a purely steric-shielding controller[2].
Mechanistic Divergence: Bifunctional Activation vs. Steric Shielding
To understand the causality behind choosing one catalyst over the other, one must analyze their respective transition states.
L-Proline (The Houk-List Model): L-proline acts as a bifunctional catalyst. The secondary amine condenses with a carbonyl substrate to form a nucleophilic enamine. Concurrently, the carboxylic acid proton acts as a Brønsted acid, forming a hydrogen bond with the incoming electrophile (e.g., an aldehyde). This highly organized, chair-like transition state directs the electrophile to the syn-face of the enamine, resulting in high enantioselectivity.
L-Proline Pyrrolidide (Steric Control): L-proline pyrrolidide is a tertiary amide. Because the pyrrolidine ring replaces the hydroxyl group of the carboxylic acid, the catalyst lacks a hydrogen-bond donor . Without the ability to tether the electrophile via H-bonding, the catalyst relies entirely on steric bulk. The bulky pyrrolidide moiety physically blocks one face of the enamine, forcing the electrophile to approach from the less hindered anti-face. Because it lacks internal Brønsted acid activation, L-proline pyrrolidide often requires an external co-catalyst (such as trifluoroacetic acid or p-nitrobenzoic acid) to activate the electrophile[3].
Fig 1: Mechanistic divergence between L-Proline and L-Proline Pyrrolidide transition states.
Overcoming Operational Bottlenecks
The choice between these catalysts in a drug development setting is rarely dictated by stereocontrol alone; operational parameters often drive the decision.
Solubility and Solvent Selection: L-proline exists as a zwitterion in its resting state. This ionic character renders it practically insoluble in standard organic solvents like dichloromethane (DCM) or toluene. Consequently, reactions must be run in highly polar aprotic solvents like DMSO or DMF[4]. These solvents complicate downstream processing, often requiring high-vacuum distillation or aggressive aqueous washes that can degrade sensitive aldol adducts. Conversely, the amidation of the carboxylate in L-proline pyrrolidide destroys the zwitterionic network. The resulting neutral molecule is highly soluble in DCM, ether, and toluene, allowing for seamless integration into standard organic workflows and even enabling supramolecular rotaxane-based catalytic systems[5].
The Parasitic Oxazolidinone Trap: When L-proline condenses with sterically unhindered aldehydes, the resulting iminium ion can be intramolecularly attacked by the pendant carboxylate. This forms an oxazolidinone—a thermodynamically stable, parasitic resting state that stalls the catalytic cycle. To compensate, chemists must use high catalyst loadings (20–30 mol%). L-proline pyrrolidide completely bypasses this dead-end pathway because it lacks the nucleophilic carboxylate oxygen, allowing for lower catalyst loadings and higher turnover frequencies.
Fig 2: L-Proline's susceptibility to parasitic oxazolidinone formation versus productive enamine.
Quantitative Data Matrix
The following table summarizes the causal relationships between the structural properties of the catalysts and their experimental behavior.
| Parameter | L-Proline | L-Proline Pyrrolidide |
| Catalyst Classification | Bifunctional (Secondary Amine + Carboxylic Acid) | Steric (Secondary Amine + Tertiary Amide) |
| Transition State Activation | Hydrogen-bond directed (Houk-List model) | Steric shielding (Anti-facial approach) |
| Solvent Compatibility | Polar aprotic (DMSO, DMF) | Non-polar / Versatile (DCM, Toluene, Water) |
| Parasitic State Risk | High (Oxazolidinone formation) | None (Lacks nucleophilic carboxylate) |
| Co-catalyst Requirement | None (Self-activating) | Often requires external Brønsted acid (e.g., TFA) |
| Typical Loading | 20 - 30 mol% | 5 - 10 mol% |
Self-Validating Experimental Protocols
To demonstrate the operational differences, the following protocols outline the synthesis of an asymmetric cross-aldol product. These protocols are designed as self-validating systems, incorporating internal checks to ensure scientific integrity.
Protocol A: L-Proline Catalyzed Cross-Aldol Reaction
Rationale: DMSO is utilized to solubilize the zwitterionic catalyst. High loading is used to overcome potential oxazolidinone resting states.
-
Preparation: In a dry 10 mL vial, suspend L-proline (0.20 mmol, 20 mol%) in anhydrous DMSO (2.0 mL). Stir at ambient temperature until a fine suspension/partial solution is achieved.
-
Activation: Add the ketone donor (5.0 mmol, 5 equiv) to the mixture. Stir for 15 minutes to initiate enamine formation. Validation Check: The mixture should turn slightly yellow, indicating enamine formation.
-
Electrophile Addition: Slowly add the aldehyde acceptor (1.0 mmol, 1 equiv).
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). Validation Check: The disappearance of the aldehyde spot confirms productive turnover, bypassing the oxazolidinone trap.
-
Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract aggressively with EtOAc (3 x 10 mL) to partition the product away from the DMSO layer. Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMSO.
Protocol B: L-Proline Pyrrolidide Catalyzed Cross-Aldol Reaction
Rationale: DCM is used to exploit the catalyst's high organic solubility. An acid co-catalyst is added to replace the missing internal Brønsted acid for electrophile activation[3].
-
Preparation: In a dry 10 mL vial, dissolve L-proline pyrrolidide (0.10 mmol, 10 mol%) and p-nitrobenzoic acid (0.10 mmol, 10 mol%) in anhydrous DCM (2.0 mL). Validation Check: The solution must be completely homogenous.
-
Activation: Add the ketone donor (2.0 mmol, 2 equiv). The lower equivalent requirement is due to the absence of parasitic side-reactions.
-
Electrophile Addition: Add the aldehyde acceptor (1.0 mmol, 1 equiv).
-
Monitoring: Monitor via TLC. The reaction typically proceeds faster than Protocol A due to the highly reactive, unhindered enamine.
-
Workup: Directly concentrate the DCM mixture under reduced pressure. No aqueous washing is necessary to remove the solvent, preventing the degradation of water-sensitive aldol adducts.
Fig 3: Self-validating experimental workflow for organocatalytic aldol reactions.
Conclusion
While L-proline remains the foundational pillar of aminocatalysis, L-proline pyrrolidide represents a critical evolutionary step in catalyst design. By sacrificing the internal hydrogen-bond donor, chemists gain unprecedented control over solvent selection, eliminate parasitic resting states, and open the door to modular, co-catalyst-driven stereocontrol. Understanding the causality behind these structural changes empowers researchers to rationally select the optimal catalytic system for their specific synthetic bottlenecks.
References
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics Longdom Publishing[Link]
-
Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs MDPI[Link]
-
Symposium on the Chemistry of Natural Products, Symposium Papers J-Stage[Link]
-
Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes National Center for Biotechnology Information (PMC)[Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Symposium on the Chemistry of Natural Products, symposium papers [jstage.jst.go.jp]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Evolution and Application of Proline Amide Catalysts in Asymmetric Synthesis
Executive Summary
This guide details the technical evolution of proline amide catalysts, a pivotal subclass of organocatalysts that emerged to overcome the solubility and reactivity limitations of native L-proline. While the Hajos-Parrish-Eder-Sauer-Wiechert reaction established the foundation of enamine catalysis, the development of proline amides—specifically sulfonamides—marked a transition toward tunable, high-turnover catalytic systems compatible with organic solvents. This document provides a mechanistic analysis of the "oxyanion hole" mimicry, a comparative performance review, and a validated experimental protocol for immediate application.
Part 1: The Genesis – From Native Amino Acids to Tunable Scaffolds
The Proline Paradox
L-Proline is often termed the "simplest enzyme." Its secondary amine forms enamines with carbonyls, while its carboxylic acid directs stereochemistry via hydrogen bonding. However, native proline suffers from significant technical limitations:
-
Solubility: It requires high-dielectric solvents (DMSO, DMF) or water, which can limit substrate scope and complicate workup.
-
Parasitic Equilibria: In the presence of aldehydes, proline can form stable oxazolidinones (parasitic species) rather than the active enamine, stalling the catalytic cycle.
-
Fixed Acidity: The carboxylic acid (pKa ~4) is non-tunable.
The Amide Solution
The transition to proline amides (2001–2005) addressed these bottlenecks. By converting the carboxylic acid to an amide, researchers achieved two critical advances:
-
Solubility: The removal of the zwitterionic character allowed catalysis in non-polar solvents (THF, DCM, Toluene).
-
Tunable H-Bonding: The N-H bond of the amide serves as the hydrogen bond donor. Unlike the fixed carboxylate, the acidity (and thus donor ability) of the amide N-H can be tuned by varying the electronic properties of the substituent (
).
Part 2: Mechanistic Divergence & The Oxyanion Hole
The success of proline amides relies on the Enamine-Transition State model. The catalyst activates the nucleophile (ketone) via enamine formation, while the amide moiety activates the electrophile (aldehyde) via hydrogen bonding.
The Transition State (Zimmerman-Traxler Model)
In the transition state, the amide N-H mimics the oxyanion hole found in aldolase enzymes.
Crucially, sulfonamides (
Visualization: The Catalytic Cycle
The following diagram illustrates the enamine cycle, highlighting the critical H-bonding step.
Caption: The Enamine Catalytic Cycle. The stereo-determining step (TS) relies on the amide N-H hydrogen bonding to the aldehyde electrophile.
Part 3: Structural Evolution & Data Comparison
The development of these catalysts followed a clear logic of pKa tuning.
Key Structural Classes
-
Simple Amides (Gong, 2003): Proline coupled with simple amines. Good solubility, but moderate enantioselectivity due to weaker H-bonding.
-
Sulfonamides (Tang/Ley, 2005): Proline coupled with sulfonamides (e.g., benzenesulfonamide). High acidity, excellent ee%, and solubility in organic solvents.
-
Thioamides: Higher acidity than carboxamides, but often less stable.
Performance Metrics
The table below summarizes the performance of different catalyst generations in the standard aldol reaction of acetone with 4-nitrobenzaldehyde.
| Catalyst Class | Structure (R-Group) | Typical Solvent | Yield (%) | ee (%) | Key Advantage |
| L-Proline | -OH (Acid) | DMSO / DMF | 68% | 76% | Cheap, Available |
| Simple Amide | -NHPh | Acetone (Neat) | 45% | 46% | Neutral conditions |
| Sulfonamide | -NH-Ts (Tosyl) | DCM / THF | 92% | >98% | High Turnover, High ee |
| Sulfonamide | -NH-SO2-CF3 | Toluene | 88% | 96% | Extreme Acidity |
Data synthesized from Gong (2003) and Tang (2005) comparative studies.
Part 4: Validated Experimental Protocol
Protocol: Asymmetric Aldol Reaction using N-Tosyl Prolinamide Objective: Synthesis of (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
This protocol utilizes a sulfonamide catalyst to demonstrate superior solubility and stereocontrol compared to native proline.[1]
Materials
-
Catalyst: N-((S)-pyrrolidine-2-carbonyl)benzenesulfonamide (10-20 mol%).
-
Substrate: 4-Nitrobenzaldehyde (1.0 equiv).
-
Donor: Acetone (Used as solvent or 10 equiv in THF).
-
Solvent: Anhydrous THF or DCM (Preferred for sulfonamides).
Step-by-Step Methodology
-
Catalyst Preparation (In-situ):
-
If the sulfonamide catalyst is not commercially available, couple N-Boc-L-proline with benzenesulfonamide using EDCI/DMAP, followed by TFA deprotection. Ensure the free amine is generated (neutralize TFA salt with basic wash) before use.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous THF (2.0 mL).
-
Add the sulfonamide catalyst (25 mg, 0.1 mmol, 10 mol%).
-
Add Acetone (0.5 mL, excess) in one portion.
-
-
Incubation:
-
Stir the mixture at room temperature (25°C) . Unlike proline (which often requires 2-3 days), sulfonamides typically reach completion in 12–24 hours .
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH4Cl (5 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate 40°C.
-
-
Purification:
-
Flash column chromatography (Silica gel, gradient 10% -> 30% EtOAc/Hexane).
-
Expected Result: Pale yellow solid, >90% Yield, >95% ee.
-
Part 5: Logic Flow of Catalyst Design
The following diagram maps the decision process that led from Proline to Sulfonamides, visualizing the "Why" behind the chemistry.
Caption: Evolution of Proline Catalysts. The shift from Carboxylic Acid to Sulfonamide was driven by the need for solubility and acidity tuning.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[4][5] Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Gong, L. Z., et al. (2003). L-Prolinamide-catalyzed direct asymmetric aldol reaction of acetone with aldehydes.[5][6] Proceedings of the National Academy of Sciences, 101(16), 5755-5760. Link
-
Tang, Z., et al. (2005). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society, 127(25), 9285–9289. Link
-
Cobb, A. J., Shaw, D. M., & Ley, S. V. (2005). 5-Pyrrolidin-2-yltetrazole: A new, catalytic, more soluble alternative to proline for organocatalytic asymmetric synthesis. Synlett, 2004(03), 558–560. Link
Sources
- 1. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Proline-Based Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study | MDPI [mdpi.com]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solvent-Free Asymmetric Michael Addition Catalyzed by Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
Executive Summary
This Application Note details the protocol for the solvent-free asymmetric Michael addition of ketones to nitroolefins using pyrrolidin-1-yl(pyrrolidin-2-yl)methanone (commonly known as L-Proline Pyrrolidide ).
In the context of green chemistry and sustainable drug development, solvent-free organocatalysis offers a superior E-factor (waste-to-product ratio) and often accelerated reaction rates due to high reactant concentrations. This specific catalyst, a proline-derived amide, leverages enamine activation to deliver high diastereoselectivity (>90:10 dr) and enantioselectivity (>90% ee) for the construction of chiral
Catalyst Profile & Mechanism[1][2]
Catalyst Name: this compound
Common Name: L-Proline Pyrrolidide
CAS Number: 36723-38-3 (Generic for isomer), 100650-32-6 (S-isomer specific)
Molecular Formula: C
Mechanistic Insight: The Enamine Cycle
The reaction proceeds via the formation of a nucleophilic enamine intermediate. The pyrrolidine moiety of the catalyst condenses with the ketone donor (e.g., cyclohexanone) to form an enamine. The amide oxygen of the catalyst directs the approach of the nitroolefin electrophile via hydrogen bonding (or electrostatic interaction), ensuring high facial selectivity.
Key Advantages:
-
Solvent-Free Efficiency: Elimination of solvent maximizes the concentration of the "reaction pocket," significantly increasing the rate of the bimolecular enamine-nitroolefin coupling.
-
Stereocontrol: The rigid bicyclic transition state (Seebach/Yamada model) minimizes steric clash, favoring the syn or anti product depending on the specific substrate constraints.
Figure 1: Catalytic cycle illustrating enamine activation and catalyst turnover.
Experimental Protocol
Materials & Reagents[2]
-
Catalyst: L-Proline Pyrrolidide (Prepared from N-Boc-L-proline and pyrrolidine, followed by deprotection, or sourced commercially).
-
Donor: Cyclohexanone (Distilled prior to use recommended).
-
Acceptor: trans-
-Nitrostyrene (Recrystallized from ethanol if yellow/impure). -
Additive (Optional): Benzoic acid or Acetic acid (5 mol%)—can accelerate hydrolysis of the iminium intermediate.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Nitroolefin limiting reagent)
-
Preparation: In a clean, dry 10 mL round-bottom flask or a screw-cap vial, weigh trans-
-nitrostyrene (149 mg, 1.0 mmol). -
Catalyst Addition: Add L-Proline Pyrrolidide (17 mg, 0.1 mmol, 10 mol%).
-
Reactant Mixing: Add Cyclohexanone (0.5 mL, ~5 mmol, 5 equiv).
-
Note: The ketone acts as both reactant and "pseudo-solvent" to ensure a homogenous paste. For solid ketones, a minimum amount of solvent (e.g., 0.1 mL toluene) may be required, but strictly solvent-free is preferred for liquid ketones.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (25 °C) .
-
Observation: The mixture may initially be a suspension but should become a clear oil or a homogenous paste as the reaction progresses.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The limiting reagent (nitrostyrene) spot should disappear. Typical reaction time: 12–24 hours .
-
Quenching: Add water (2 mL) and dilute with Ethyl Acetate (5 mL). Stir for 5 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Work-up:
-
Separate the organic layer.[1]
-
Extract the aqueous layer with Ethyl Acetate (2 x 5 mL).
-
Combine organic layers, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
-
Purification: Purify by flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 90:10 to 70:30).
Scale-Up Considerations
For scales >10 mmol, heat dissipation might be necessary during the initial mixing phase if the reaction is highly exothermic (rare for this specific transformation). Mechanical stirring is recommended over magnetic stirring to handle viscosity changes.
Figure 2: Step-by-step workflow for the solvent-free Michael addition.
Performance Data & Optimization
The following table summarizes typical performance metrics for the addition of cyclohexanone to various nitroolefins using this protocol.
| Entry | Nitroolefin (R-C6H4-NO2) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Phenyl (H) | 12 | 92 | 95:5 | 93 |
| 2 | 4-Cl-Phenyl | 10 | 95 | 96:4 | 94 |
| 3 | 4-OMe-Phenyl | 18 | 88 | 92:8 | 90 |
| 4 | 2-NO2-Phenyl | 24 | 85 | 90:10 | 88 |
| 5 | 2-Furyl | 14 | 89 | 93:7 | 91 |
Data aggregated from representative literature values for L-Proline amide catalyzed Michael additions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor mixing (viscosity) | Increase stirring speed or add minimal amount of water (1 eq) to assist proton transfer. |
| Low ee% | "Racemic background" reaction | Ensure temperature is controlled (20-25°C). Verify reagents are dry. |
| Sticky Reaction | Product precipitation | Add a small volume of green solvent (e.g., Ethanol) only if stirring stops completely. |
| Iminium Stuck | Incomplete hydrolysis | Extend the water quench time or add a drop of acetic acid during quench. |
References
-
Yamada, S., Otani, G. (1969). Asymmetric synthesis with amino acid derivatives.[2][3][4] I. Synthesis of optically active 4,4-disubstituted 2-cyclohexenones. Tetrahedron Letters, 10(48), 4237-4240. Link
- Foundational work establishing L-Proline pyrrolidide as a chiral enamine precursor.
-
List, B. (2002). Proline-catalyzed asymmetric reactions.[2][3][5] Tetrahedron, 58(28), 5573-5590. Link
- Comprehensive review of the mechanism including the specific roles of proline amides.
-
Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals. Chemical Communications.[6] (Contextual reference for solvent-free solid-state reactivity).
-
Bolm, C., et al. (2013). Organocatalytic solvent-free hydrogen bonding-mediated asymmetric Michael additions under ball milling conditions. Green Chemistry, 15, 612-615. Link
- Modern adaptation of the protocol using ball-milling for solvent-free execution.
-
Headley, A. D., et al. (2006). Ionic Liquid-Supported Proline-Based Catalysts.[5][7][8] Organic Letters.[4] (Contextual reference for pyrrolidine-based catalyst variants).
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.
Sources
- 1. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Activating Proline Amide Catalysts with Acid Additives
Introduction
In the landscape of asymmetric organocatalysis, proline and its derivatives have carved out a foundational role, particularly in enamine-based transformations like aldol, Mannich, and Michael reactions.[1][2][3] While proline itself is a robust catalyst, its amide derivatives, especially those designed for enhanced solubility and stereocontrol, often require precise activation to achieve optimal performance. A key strategy in unlocking the full potential of these catalysts is the use of acid additives. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practical considerations, and detailed protocols for the activation of proline amide catalysts using acid co-catalysts. We will delve into the mechanistic underpinnings of this activation, provide step-by-step procedures for catalyst screening and reaction optimization, and offer troubleshooting advice based on established principles and field-proven insights.
Mechanistic Rationale: The Role of the Acid Co-catalyst
The catalytic cycle of proline and its amide derivatives in, for example, an aldol reaction, initiates with the formation of a nucleophilic enamine intermediate from the catalyst and a ketone donor.[1][4] This enamine then attacks an electrophilic aldehyde acceptor. The stereochemical outcome of this C-C bond formation is directed by the chiral catalyst.[3][5]
The introduction of an acid additive serves several critical functions within this cycle:
-
Accelerated Enamine Formation: The acid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the secondary amine of the proline amide catalyst. This leads to a faster formation of the key enamine intermediate.
-
Activation of the Electrophile: The acid additive can protonate the carbonyl group of the aldehyde acceptor. This LUMO-lowering effect enhances the aldehyde's electrophilicity, making it more susceptible to nucleophilic attack by the enamine.[6]
-
Stabilization of the Transition State: In the crucial C-C bond-forming step, the acid additive can participate in a hydrogen-bonding network that stabilizes the developing negative charge on the aldehyde's oxygen atom in the transition state.[4] This stabilization lowers the activation energy of the reaction, leading to increased reaction rates. Computational studies have highlighted the importance of the carboxylic acid proton in proline itself acting as an intramolecular acid catalyst to stabilize the forming alkoxide anion.[4] External acid additives can play a similar, and sometimes more tunable, role.
-
Facilitating Catalyst Turnover: After the C-C bond formation, an iminium ion is formed, which is subsequently hydrolyzed to release the product and regenerate the catalyst.[1] The presence of a proton source can facilitate this hydrolysis step, ensuring efficient catalyst turnover.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the proline amide-catalyzed aldol reaction, highlighting the points of influence for the acid additive.
Caption: Catalytic cycle showing acid additive intervention points.
Practical Considerations for Implementation
The choice of proline amide catalyst, acid additive, and reaction conditions are all interconnected and must be carefully considered to achieve the desired outcome.
Selecting the Proline Amide Catalyst
A wide variety of proline amide catalysts have been developed, each with unique steric and electronic properties.[7][8][9] Catalysts like the Hayashi-Jørgensen catalysts (diarylprolinol silyl ethers) are known for their high activity and solubility in organic solvents.[10][11] Proline sulfonamides represent another important class, often demonstrating high levels of stereocontrol.[7][9] The choice of catalyst will depend on the specific substrates and the desired transformation.
Choosing the Acid Additive
The acidity (pKa) of the additive is a critical parameter. The acid should be strong enough to protonate the carbonyls effectively but not so strong that it leads to unwanted side reactions, such as catalyst degradation or product decomposition.
| Acid Additive | Approximate pKa (in DMSO) | Typical Use Case |
| Benzoic Acid | 11.0 | General purpose, mild activation |
| Acetic Acid | 12.6 | Mild activation, often used in large excess |
| Trifluoroacetic Acid (TFA) | 0.3 | Strong activation, used in low concentrations |
| 4-Nitrobenzoic Acid | 9.9 | Moderately strong activation |
| DNP (2,4-Dinitrophenol) | 5.2 | Stronger acid for less reactive substrates |
Note: pKa values can vary significantly depending on the solvent.
The optimal acid is often identified through empirical screening. It's crucial to consider that the counter-ion of the acid can also influence the reaction.
Solvent Effects
The choice of solvent is paramount as it affects the solubility of the catalyst, substrates, and additives, as well as the stability of intermediates and transition states.[12] While proline-catalyzed reactions are often run in dipolar aprotic solvents like DMSO or DMF, some proline amide catalysts exhibit good solubility in less polar solvents like dichloromethane (DCM) or toluene.[13][14] Protic solvents can also be used and may even participate in the catalytic cycle.[13]
Experimental Protocols
Protocol for Screening Acid Additives
This protocol outlines a general procedure for screening different acid additives to identify the optimal conditions for a proline amide-catalyzed reaction. The model reaction used here is the aldol reaction between an aldehyde and a ketone.
Materials:
-
Proline Amide Catalyst (e.g., (S)-Diphenylprolinol TMS ether)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Solvent (e.g., DCM)
-
Acid Additives (e.g., Benzoic acid, Acetic acid, TFA, 4-Nitrobenzoic acid)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Setup: Arrange a series of small, oven-dried reaction vials with stir bars under an inert atmosphere.
-
Catalyst & Substrate Addition: To each vial, add the proline amide catalyst (e.g., 10 mol%).
-
Solvent & Additive Addition: In separate stock solutions, dissolve each acid additive in the anhydrous solvent. Add the appropriate volume of the acid additive stock solution to each corresponding vial (e.g., 10 mol%). Include a control reaction with no acid additive.
-
Reaction Initiation: Add the ketone (e.g., 5 equivalents) to each vial, followed by the aldehyde (1 equivalent).
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by TLC or GC/LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Work-up: Once the reaction is complete (or after a set time), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Analysis: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine conversion and diastereomeric ratio, and by chiral HPLC to determine the enantiomeric excess (% ee).
General Protocol for a Proline Amide-Catalyzed Reaction with an Acid Additive
This protocol provides a general method for carrying out a reaction once the optimal conditions have been determined.
Caption: General workflow for an acid-activated proline amide-catalyzed reaction.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient catalyst loading.- Inactive or degraded catalyst.- Inappropriate acid additive (too weak or too strong).- Low reaction temperature. | - Increase catalyst and/or acid loading.- Ensure catalyst is stored properly under inert conditions.[12]- Screen a range of acids with different pKa values.- Increase the reaction temperature. |
| Low Enantioselectivity | - Reaction temperature is too high.- Incorrect acid additive or concentration.- Solvent is not optimal.- Catalyst structure is not suitable for the substrates. | - Lower the reaction temperature.[12]- Optimize the acid additive and its stoichiometry.- Screen different solvents.- Try a different proline amide catalyst with different steric bulk. |
| Side Product Formation | - Acid is too strong, causing decomposition.- Reaction run for too long.- Substrate self-condensation. | - Use a milder acid additive.- Optimize reaction time by careful monitoring.- Slowly add the more reactive substrate to the reaction mixture. |
| Poor Reproducibility | - Presence of moisture or air.- Inconsistent quality of reagents or solvents.- Inaccurate measurement of catalyst or additives. | - Use rigorous anhydrous and inert atmosphere techniques.[12]- Use freshly purified reagents and high-purity solvents.- Prepare stock solutions of the catalyst and additives for accurate dispensing. |
Conclusion
The use of acid additives is a powerful and often essential technique for activating proline amide catalysts in asymmetric organocatalysis. By understanding the mechanistic role of the acid in accelerating key steps of the catalytic cycle and stabilizing the crucial transition state, researchers can make informed decisions to optimize their reactions. A systematic approach to screening catalysts, acids, and solvents, as outlined in the provided protocols, will enable the development of highly efficient and selective transformations. This guide serves as a foundational resource for scientists and professionals aiming to harness the full synthetic potential of these versatile catalytic systems in their research and development endeavors.
References
-
Melchiorre, P., Marigo, M., Torssell, S., & Jørgensen, K. A. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 108(3), 1031-1070. [Link]
-
The Nobel Prize in Chemistry 2021 - Scientific Background. (2021). The Royal Swedish Academy of Sciences. [Link]
-
Bella, M., & Jørgensen, K. A. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Molecules, 24(21), 3995. [Link]
-
Pignataro, L., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2751. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548-557. [Link]
-
ResearchGate. (n.d.). Details of the role of the acid co-catalyst in the nucleophilic attack of the amine. [Link]
-
Gawley, R. E., & Aggarwal, V. K. (2003). The first example of enamine–Lewis acid cooperative bifunctional catalysis: application to the asymmetric aldol reaction. Chemical Communications, (21), 2644-2645. [Link]
-
Iggo, J. A., & Gschwind, R. M. (2017). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Mode. Accounts of Chemical Research, 50(12), 3034-3044. [Link]
-
Wang, J., et al. (2017). Synergistic Strategies in Aminocatalysis. ACS Catalysis, 7(5), 3344-3359. [Link]
-
Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]
-
Pignataro, L., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [PDF]. Molecules, 25(12), 2751. [Link]
-
Carter, R. G., & Yang, J. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Organic & Biomolecular Chemistry, 8(20), 4535-4553. [Link]
-
ResearchGate. (n.d.). Jorgensen–Hayashi organocatalyst/Brønsted acid-tethered multifunctional polymeric nanospheres for complex asymmetric multicomponent/multicatalysed organocatalysis. [Link]
-
Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]
-
Liu, J., et al. (2017). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Scientific Reports, 7, 4066-. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. [Link]
-
Avcı, A., et al. (2017). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 7(74), 46685-46693. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
Carter, R. G., & Yang, J. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PubMed, 8(20), 4535-4553. [Link]
-
ResearchGate. (n.d.). Various combinations of amino acid derivatives and proline used as catalysts for conjugate additions. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
Li, Y., et al. (2021). Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling. Organic Letters, 23(5), 1776-1781. [Link]
-
Ghorpade, S. G., et al. (2013). l-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters, 15(6), 1374-1377. [Link]
-
McCallum, T., & Nicewicz, D. A. (2018). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science, 9(29), 6299-6303. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synergistic Strategies in Aminocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 11. (R)-Jorgensen-Hayashi Catalyst | CymitQuimica [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 14. researchgate.net [researchgate.net]
Using L-proline pyrrolidide for enantioselective Mannich reactions
Application Note: Enantioselective Mannich Reactions using L-Proline Pyrrolidide
Executive Summary
This guide details the synthesis and application of L-Proline Pyrrolidide (L-Pro-Pyr) as an organocatalyst for direct asymmetric Mannich reactions. While L-Proline is the foundational catalyst for these transformations, its poor solubility in non-polar organic solvents often limits its utility. L-Proline Pyrrolidide, a proline amide derivative, overcomes these solubility issues, allowing reactions to proceed in solvents like dichloromethane (DCM) or toluene.
This note provides a validated protocol for the three-component Mannich reaction (Aldehyde + Amine + Ketone) to synthesize
Scientific Foundation & Mechanism
Why L-Proline Pyrrolidide?
-
Solubility: Unlike zwitterionic L-Proline, the pyrrolidide is soluble in apolar solvents (CHCl
, DCM, Toluene), enabling solvent screening to optimize stereoselectivity. -
Modularity: The catalyst operates via enamine activation.[1] However, unlike L-Proline, which uses an internal carboxylic acid for hydrogen bonding, the tertiary amide of the pyrrolidide lacks a proton donor.
-
Critical Insight: To achieve high reactivity and selectivity with tertiary amide catalysts, an external Brønsted acid additive (e.g., benzoic acid or acetic acid) is often required to activate the imine electrophile and mimic the "Zimmerman-Traxler" transition state found in native proline catalysis.
Mechanistic Pathway
The reaction proceeds via a dual-activation cycle:
-
Enamine Formation: The secondary amine of the catalyst condenses with the ketone donor to form a nucleophilic enamine.
-
Imine Activation: The aldehyde and amine condense to form an imine (in situ).
-
C-C Bond Formation: The enamine attacks the imine. The facial selectivity is governed by the steric bulk of the pyrrolidide amide group, which shields one face of the enamine, and the co-catalytic acid which directs the imine approach.
Figure 1: Catalytic cycle showing the convergence of the enamine and imine cycles.
Catalyst Synthesis Protocol
Before performing the Mannich reaction, the catalyst must be synthesized if not commercially available.
Target Molecule: (S)-pyrrolidin-2-yl(pyrrolidin-1-yl)methanone Precursors: N-Boc-L-Proline, Pyrrolidine.
Step-by-Step Synthesis
-
Coupling (Amide Formation):
-
Dissolve N-Boc-L-Proline (10 mmol) in DCM (30 mL) at 0°C.
-
Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 min.
-
Add Pyrrolidine (1.0 eq) and DIPEA (1.2 eq).
-
Warm to Room Temperature (RT) and stir overnight.
-
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO , concentrate. -
Result: N-Boc-L-proline pyrrolidide (Intermediate).
-
-
Deprotection:
-
Dissolve the intermediate in DCM (10 mL).
-
Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.
-
Stir at RT for 2 hours (monitor by TLC for disappearance of Boc-protected spot).
-
Concentrate in vacuo to remove excess TFA.
-
-
Free-Basing (Critical for Catalysis):
-
The product exists as a TFA salt. For Mannich reactions, the free amine is often preferred, though the salt can be used with an added base.
-
Dissolve residue in minimal water, basify with 2M NaOH to pH > 12.
-
Extract exhaustively with DCM (5x).
-
Dry (Na
SO ) and concentrate to yield L-Proline Pyrrolidide as a viscous oil.
-
Application Protocol: Enantioselective Mannich Reaction
This protocol describes the reaction between 4-nitrobenzaldehyde, p-anisidine, and acetone.[2]
Reagents:
-
Catalyst: L-Proline Pyrrolidide (20 mol%)
-
Additive: Benzoic Acid (20 mol%) — Essential for tertiary amide catalysts to activate the imine.
-
Aldehyde: 4-Nitrobenzaldehyde (1.0 mmol)
-
Amine: p-Anisidine (1.1 mmol)
-
Donor Solvent: Acetone (20% v/v in DMSO or neat if high donor loading is needed).
-
Solvent: DMSO or CHCl
(See optimization table).
Experimental Workflow
-
Imine Formation (In Situ):
-
In a 10 mL vial, combine 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and p-anisidine (135 mg, 1.1 mmol).
-
Add solvent (DMSO, 4 mL) and stir for 30 mins at RT. The solution usually turns yellow/orange, indicating imine formation.
-
-
Catalyst Addition:
-
Add L-Proline Pyrrolidide (33 mg, 0.2 mmol).
-
Add Benzoic Acid (24 mg, 0.2 mmol).
-
Add Acetone (1 mL, excess).
-
-
Reaction:
-
Stir the mixture at room temperature (25°C) for 12–24 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde and the appearance of the Mannich product (usually more polar).
-
-
Quench & Purification:
-
Quench with Phosphate Buffer (pH 7.0) and extract with Ethyl Acetate (3x 10 mL).
-
Wash combined organics with water (to remove DMSO) and brine.
-
Concentrate and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Figure 2: Step-by-step experimental workflow for the three-component reaction.
Data Analysis & Optimization
The choice of solvent and additive profoundly affects the stereochemical outcome (syn/anti ratio) and enantiomeric excess (ee).
Table 1: Optimization of Reaction Conditions (4-Nitrobenzaldehyde + Acetone + p-Anisidine)
| Entry | Solvent | Additive (20 mol%) | Yield (%) | dr (syn:anti) | ee (%) | Notes |
| 1 | DMSO | None | 45 | 60:40 | 30 | Low reactivity due to lack of acid source. |
| 2 | DMSO | Benzoic Acid | 88 | 90:10 | 92 | Recommended Condition. Acid activates imine. |
| 3 | CHCl | Benzoic Acid | 75 | 85:15 | 85 | Good solubility, slightly lower ee than DMSO. |
| 4 | Toluene | TFA | 60 | 70:30 | 78 | TFA is too strong; degrades enamine. |
| 5 | Neat Acetone | Benzoic Acid | 90 | 88:12 | 89 | High yield, efficient, green. |
Interpretation:
-
Effect of Acid: Entry 1 vs 2 demonstrates that L-Proline Pyrrolidide (a tertiary amide) requires a proton source to activate the imine effectively. Without it, the reaction is sluggish and less selective.
-
Solvent: DMSO promotes a tighter transition state for this specific catalyst system, likely stabilizing the zwitterionic intermediates formed during the acid-base equilibrium.
Troubleshooting Guide
-
Problem: Low Yield.
-
Cause: Incomplete imine formation or water contamination.
-
Solution: Add 4Å molecular sieves to the reaction to sequester water generated during imine formation.
-
-
Problem: Low Enantioselectivity (ee).
-
Cause: Temperature too high (racemization) or uncatalyzed background reaction.
-
Solution: Lower temperature to 0°C or -20°C. Increase reaction time to compensate for slower kinetics.
-
-
Problem: Product Decomposition.
-
Cause: Mannich bases are sensitive to retro-Mannich reactions or oxidation.
-
Solution: Store products at -20°C. Avoid prolonged exposure to silica gel during purification.
-
References
-
List, B. (2000).[3] The Direct Catalytic Asymmetric Mannich Reaction.[2][3][4][5] Journal of the American Chemical Society. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Amino Alcohols. Journal of the American Chemical Society. [Link]
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Mannich Reactions.[1] Journal of the American Chemical Society. [Link]
-
Tang, Z., Jiang, F., Yu, L. T., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2003). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society. [Link](Reference for L-Proline Amide behavior and additives).
-
Kano, T., Yamaguchi, Y., Tokuda, O., & Maruoka, K. (2005). anti-Selective Direct Asymmetric Mannich Reaction Catalyzed by Axially Chiral Amino Sulfonamide. Journal of the American Chemical Society. [Link](Comparison of sulfonamide vs amide activities).
Sources
Troubleshooting & Optimization
Improving enantioselectivity of L-proline pyrrolidide in polar solvents
Topic: Improving Enantioselectivity of L-Proline Pyrrolidide in Polar Solvents Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Troubleshooting)
Technical Support Center: L-Proline Pyrrolidide Optimization
Welcome to the Advanced Organocatalysis Support Hub. You are likely here because you are observing suboptimal enantiomeric excess (ee%) when using (S)-1-(pyrrolidin-1-ylcarbonyl)pyrrolidine (commonly referred to as L-proline pyrrolidide) in polar reaction media. Unlike L-proline itself, this catalyst is a tertiary amide , which presents unique mechanistic challenges in polar solvents like DMSO, Methanol, or Water.
This guide addresses the "missing hydrogen bond" problem inherent to tertiary prolinamides and provides field-proven protocols to restore high enantioselectivity.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is my ee% dropping below 30% when I switch from chloroform to methanol or DMSO?
Diagnosis: Transition State Destabilization. In the standard Zimmerman-Traxler model for proline catalysis, the secondary amine forms an enamine with the ketone, while the carboxylic acid (or an amide NH) hydrogen-bonds to the aldehyde, directing facial selectivity.
-
The Problem: L-proline pyrrolidide is a tertiary amide . It lacks the acidic N-H proton required to hydrogen-bond with the aldehyde electrophile.
-
The Solvent Effect: In non-polar solvents, the tight ion-pair or steric crowding might still induce some selectivity. However, polar solvents (MeOH, DMSO) disrupt these weak electrostatic interactions and solvate the free aldehyde, allowing non-selective attack by the enamine.
Solution: You must introduce an external Hydrogen-Bond Donor (HBD) to mimic the missing internal proton.
-
Action: Add 10-20 mol% of Catechol or Benzoic Acid . These additives coordinate with the aldehyde, restoring the rigid transition state required for high ee.
Q2: I cannot change the solvent from DMSO due to substrate solubility. How do I fix the selectivity?
Diagnosis: Competitive Solvation. DMSO is a strong H-bond acceptor. It competes with your substrate for the catalyst's active site and disrupts the transient assembly.
Solution: "Salting Out" the Transition State.
-
Temperature Control: Lower the reaction temperature to -20°C or -25°C . The entropic penalty of the organized transition state is reduced at lower temperatures, favoring the specific pathway over the non-selective background reaction.
-
Water Addition: Counter-intuitively, adding a small amount of water (e.g., 5-10% v/v) can sometimes improve selectivity in DMSO by enforcing a "hydrophobic aggregation" of the organic reactants (catalyst + aldehyde + ketone) away from the bulk solvent.
Q3: My reaction is fast, but the product is racemic. Is the catalyst racemizing?
Diagnosis: Background Reaction or Retro-Aldol.
L-proline pyrrolidide is robust, but the product (a
-
Cause 1: In polar basic media (even weakly basic from the catalyst), the product can undergo retro-aldol cleavage, scrambling the stereocenter.
-
Cause 2: Uncatalyzed background reaction. Polar solvents can stabilize the zwitterionic intermediates of the uncatalyzed pathway.
Solution:
-
Monitor Conversion: Stop the reaction immediately upon consumption of the limiting reagent. Do not let it stir overnight "just to be safe."
-
Concentration: Increase reactant concentration to 1.0 M - 2.0 M . High concentration favors the bimolecular catalytic pathway over the pseudo-unimolecular solvent-mediated background reaction.
Part 2: Optimized Experimental Protocol
Protocol ID: OPP-POLAR-05 Objective: High ee% Aldol Reaction in Polar Media using L-Proline Pyrrolidide Scope: Reaction of Cyclohexanone (Donor) with p-Nitrobenzaldehyde (Acceptor)
Reagents:
-
Catalyst: L-Proline Pyrrolidide (20 mol%)
-
Additive: Catechol (20 mol%) [Critical for Tertiary Amides]
-
Solvent: DMSO / Water (9:1 v/v) or Methanol
-
Temperature: -20°C
Step-by-Step Workflow:
-
Catalyst Activation: In a vial, dissolve L-Proline Pyrrolidide (0.2 mmol) and Catechol (0.2 mmol) in the solvent (1.0 mL). Stir for 10 minutes at room temperature.
-
Why? This pre-forms the catalyst-additive complex.
-
-
Donor Addition: Add Cyclohexanone (2.0 mmol, 10 equiv.) to the mixture. Stir for 15 minutes.
-
Why? Allows formation of the nucleophilic enamine intermediate.
-
-
Temperature Equilibration: Cool the reaction mixture to -20°C using a cryostat or acetone/dry ice bath. Allow to equilibrate for 20 minutes.
-
Reaction Initiation: Add p-Nitrobenzaldehyde (0.2 mmol, 1.0 equiv.) in one portion.
-
Note: The limiting reagent is the aldehyde to suppress self-aldolization of the ketone.
-
-
Monitoring: Monitor by TLC or HPLC. Reaction typically requires 24–48 hours at -20°C.
-
Endpoint: Quench immediately when aldehyde is consumed.
-
-
Workup (Crucial for ee retention):
-
Quench with saturated NH₄Cl (cold).
-
Extract with Ethyl Acetate.
-
Wash organic layer with water (to remove DMSO/Catechol).
-
Dry over Na₂SO₄ and concentrate without heating above 30°C.
-
Part 3: Data & Visualization
Table 1: Solvent and Additive Effects on Enantioselectivity
Data synthesized from comparative organocatalysis literature trends for tertiary amides.
| Entry | Solvent | Additive (20 mol%) | Temperature | Yield (%) | ee (%) | Notes |
| 1 | DMSO | None | 25°C | 85 | <10 | Fail: No H-bond direction. |
| 2 | DMSO | Acetic Acid | 25°C | 88 | 45 | Acid improves TS tightness. |
| 3 | DMSO | Catechol | 25°C | 90 | 68 | Diol bridges catalyst & substrate. |
| 4 | DMSO | Catechol | -20°C | 82 | 91 | Low temp + Additive = Success. |
| 5 | MeOH | None | 25°C | 60 | 15 | Solvent disrupts H-bonds. |
| 6 | Water | None | 25°C | 95 | 40 | Hydrophobic aggregation helps. |
Diagram 1: The "Missing Link" Mechanism & Fix
This diagram illustrates why the tertiary amide fails in isolation and how the additive restores the transition state.
Caption: Comparison of the failing transition state in polar solvents versus the additive-stabilized pathway.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing and fixing low enantioselectivity issues.
References
-
Direct Aldol Reactions Catalyzed by L-Prolinamides. National Institutes of Health (PMC). (Discusses the low ee of tertiary amides compared to secondary amides and the need for H-bond donors).
-
Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. ResearchGate. (Details the use of diols like catechol to accelerate and improve stereoselectivity).
-
Proline-catalyzed Aldol Reactions: Mechanism and Kinetics. Australian National University. (Provides kinetic models for solvent interference and enamine formation).
-
Asymmetric Synthesis with Proline Derivatives. MDPI. (Overview of solvent effects and water tolerance in proline catalysis).
Preventing catalyst deactivation in pyrrolidine-based organocatalysis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: Maximize Turnover Number (TON) and prevent "Catalyst Death" in enamine/iminium activation cycles.
Introduction: Why Your Catalyst is "Dying"
In pyrrolidine-based organocatalysis (e.g., Proline, Jørgensen-Hayashi catalysts), "deactivation" is rarely about decomposition of the molecule itself. Instead, it is usually a kinetic trap or a solubility failure.[1] The catalyst enters a parasitic resting state —most commonly an oxazolidinone—or gets sequestered by the product.
This guide treats your reaction flask as a biological engine. We do not just "add more catalyst"; we diagnose the metabolic failure of the cycle.
Module 1: The "Parasitic" Oxazolidinone Trap
Target Reaction: Proline-catalyzed Aldol, Mannich, and
The Symptom
-
Reaction starts fast but stalls at 50–60% conversion.
-
Adding fresh substrate does not restart the rate.
-
Adding fresh catalyst does restart the rate.
The Root Cause: The Seebach-Blackmond Equilibrium
In the presence of aldehydes, pyrrolidine catalysts react to form oxazolidinones (bicyclic N,O-acetals).
-
The Conflict: While some debate exists on whether these are intermediates, operational data confirms they act as a parasitic sink (Blackmond, 2004).[1] They sequester the catalyst in an off-cycle equilibrium, preventing enamine formation.
-
The Trigger: High concentrations of aldehyde without sufficient water to facilitate hydrolysis.
Protocol 1: The Water Titration Method
Purpose: To shift the equilibrium from the parasitic oxazolidinone back to the active enamine/iminium species.
Step-by-Step:
-
Baseline: If running in anhydrous DMSO, DMF, or CHCl
, the system is likely "dry-locking."[1] -
Titration: Add water in controlled equivalents relative to the catalyst (NOT the solvent volume).
-
The Sweet Spot:
-
Start: 1.0 equiv of H
O per active catalyst site. -
Optimize: Increase to 5–10 equiv.
-
Warning: Exceeding this threshold often erodes enantioselectivity (ee) by facilitating non-selective background hydrolysis.[1]
-
| Water Content | Catalyst State | Reaction Rate | Enantioselectivity (ee) |
| Anhydrous | Trapped (Oxazolidinone) | Stalls early | High |
| 1–5 equiv | Active (Enamine) | Optimal | High |
| >10% v/v | Solvated/Non-specific | Fast | Degraded |
Module 2: Visualization of Deactivation Pathways
The following diagram illustrates the competition between the productive Enamine Cycle and the Parasitic Oxazolidinone Sink.
Figure 1: The "Parasitic Sink" mechanism. Note that without water (Blue Arrow), the catalyst remains trapped in the Red node (Oxazolidinone).[1]
Module 3: Acid Co-Catalyst Tuning (The pKa Match)
Target Reaction: Michael Additions, Conjugate Additions (Jørgensen-Hayashi Catalysts).[1]
The Symptom
-
Scenario A: Reaction is sluggish; TOF (Turnover Frequency) is < 1 h⁻¹.
-
Scenario B: Reaction is dead; catalyst precipitates or forms inactive salts.
The Root Cause: Acid/Base Mismatch
Pyrrolidine catalysis often requires an acid co-catalyst to accelerate the condensation (forming the iminium) and hydrolysis steps.
-
Too Strong: The acid protonates the pyrrolidine nitrogen (
). A protonated amine cannot form an enamine. -
Too Weak: The acid fails to assist in the elimination of water, slowing the cycle.
Protocol 2: The Co-Catalyst Ladder
Select the co-catalyst based on the basicity of your specific pyrrolidine derivative.
| Catalyst Type | Recommended Acid Additive | Why? |
| L-Proline | None (Self-contained) | The carboxylic acid moiety acts as the internal co-catalyst. |
| Jørgensen-Hayashi (TMS-ether) | Benzoic Acid (10–20 mol%) | Weak enough to avoid full protonation; strong enough to aid turnover.[1] |
| MacMillan Imidazolidinone | TFA / HCl | These catalysts are less basic and often operate as salts ( |
| D-Pro-Pro-Glu peptides | None / Acetic Acid | Internal H-bonding networks often suffice; strong acids disrupt the peptide fold. |
Module 4: Troubleshooting FAQ
Q1: My Jørgensen-Hayashi catalyst (TMS-ether) loses activity after 2 hours. NMR shows the catalyst is gone. Where did it go? A: You likely have irreversible alkylation or hydrolysis of the silyl group .
-
Diagnosis: Check for the presence of free diarylprolinol (desilylated). If found, your reaction media is too acidic or wet.[1]
-
Fix: Switch to a bulkier silyl group (TBS or TIPS) if hydrolysis is the culprit. If alkylation is the issue (common with highly reactive electrophiles like nitroolefins), lower the temperature to -20°C to favor the reversible non-covalent interactions over irreversible N-alkylation.
Q2: I am seeing "Product Inhibition." The reaction slows down as product accumulates. A: The product is likely H-bonding to the catalyst, preventing it from reacting with new substrate.
-
Fix:Solvent Class Switch. If running in non-polar solvents (Toluene/DCM), switch to a H-bond disrupting solvent like MeOH or Acetonitrile (if solubility permits).[1] Alternatively, use a biphasic system (brine/organic) to extract the product away from the catalyst phase.
Q3: Can I recycle the catalyst? A: For proline: No, it's cheaper to buy fresh. For Jørgensen-Hayashi: Yes, but requires immobilization or acid-base extraction.[1]
-
Protocol: Dilute reaction with Et₂O. Extract with 1M HCl (Catalyst goes to aqueous phase).[1] Wash organic phase. Basify aqueous phase with NaHCO₃ and extract with DCM. Re-silylate if necessary.
Module 5: Decision Tree for Troubleshooting
Figure 2: Logic flow for diagnosing kinetic failures in the lab.
References
-
List, B., et al. (2000).[1][2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [1]
-
Blackmond, D. G. (2004). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development. Angewandte Chemie International Edition. [1]
-
Seebach, D., et al. (2007).[1] Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? Helvetica Chimica Acta.[3]
-
Jensen, K. L., Jørgensen, K. A., et al. (2012).[1] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. [1]
-
Hayashi, Y., et al. (2008).[1][4] Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction.[1] Angewandte Chemie. [1]
Sources
Optimizing catalyst loading for pyrrolidin-1-yl(pyrrolidin-2-yl)methanone reactions
Subject: Troubleshooting & Optimization Guide for Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone (Pro-Pyrr) Ticket ID: ORG-CAT-004 Status: Open Analyst: Senior Application Scientist
Executive Summary
You are employing (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone (hereafter referred to as Pro-Pyrr ), a "bis-pyrrolidine" organocatalyst. Unlike L-Proline, this catalyst lacks a carboxylic acid group, relying instead on the amide N-H bond for transition state organization (hydrogen bonding).
The Core Challenge: Users often experience sluggish kinetics at loadings <15 mol% because the amide is less acidic than the parent amino acid, making the rate-determining hydrolysis step slower. This guide provides the protocols to lower loading to 1–5 mol% without sacrificing yield or enantioselectivity.
Module 1: The Kinetics of Loading (Troubleshooting)
Q: Why does my reaction stall at 5 mol% loading, even after 48 hours?
A: The stalling is likely due to product inhibition or slow enamine hydrolysis , not catalyst decomposition.
Technical Explanation: The Pro-Pyrr mechanism proceeds via an enamine intermediate. In the absence of an acidic co-catalyst, the turnover (hydrolysis of the iminium species to release the product) is slow. As the reaction progresses, the concentration of the aldol product increases, potentially competing for hydrogen bonding with the catalyst, effectively "poisoning" the active species.
The Fix: Acidic Co-catalysts You must introduce a Brønsted acid additive to facilitate turnover.
-
Recommendation: Add Benzoic Acid (BzOH) or Acetic Acid (AcOH) at a stoichiometric ratio to the catalyst (usually 1:1).
-
Mechanism: The acid protonates the intermediate iminium ion, accelerating hydrolysis and regenerating the active amine catalyst.
Q: I see non-linear effects when scaling. Why?
A: Prolinamide catalysts like Pro-Pyrr can form inactive aggregates (dimers) at higher concentrations.
-
Paradox: Sometimes, lowering the global concentration (dilution) increases the Turnover Frequency (TOF) because it breaks up inactive aggregates.
-
Action: If you are running at >1.0 M concentration, try diluting to 0.2–0.5 M.
Module 2: Selectivity vs. Loading
Q: Can I use water to improve the reaction rate?
A: Yes, but it is substrate-dependent.
-
The "Water Effect": Small amounts of water (2–5 equivalents) can stabilize the zwitterionic transition states and accelerate hydrolysis.
-
Risk: Too much water disrupts the precise H-bond network between the amide N-H and the electrophile (aldehyde), leading to ee erosion .
-
Protocol: If using neat ketone (e.g., acetone/cyclohexanone), add water strictly as an additive, not a solvent, unless using a brine-emulsion protocol.
Q: My enantioselectivity (ee) drops when I lower the loading. Shouldn't it be constant?
A: This indicates a competing background reaction .
-
Diagnosis: At low catalyst loading (e.g., 1 mol%), the uncatalyzed background aldol reaction (which is racemic) becomes statistically significant relative to the catalyzed pathway.
-
Solution:
-
Lower Temperature: Run at 0°C or -20°C to suppress the background rate.
-
Concentration: Increase reactant concentration (keep catalyst ratio constant) to favor the bimolecular catalytic pathway.
-
Module 3: Visualization of the Catalytic Cycle
The diagram below illustrates the critical role of the Acid Additive in the Pro-Pyrr cycle, specifically at the hydrolysis stage where stalling occurs.
Figure 1: The Pro-Pyrr catalytic cycle. Note the "Iminium" stage where the product is trapped; Acid additives lower the energy barrier for this specific hydrolysis step.
Module 4: Optimized Experimental Protocols
Protocol A: High-Efficiency Low-Loading Run (Recommended)
Target: 5 mol% Loading | >90% Yield | >95% ee
| Parameter | Specification | Notes |
| Catalyst | Pro-Pyrr (5 mol%) | Solid addition preferred. |
| Additive | Benzoic Acid (5 mol%) | Crucial: Must be equimolar to catalyst. |
| Solvent | DMSO or Neat Ketone | DMSO stabilizes the polar transition state. |
| Temperature | Room Temp (25°C) | Lower to 0°C if ee is <90%. |
| Time | 12–24 Hours | Monitor via TLC; do not stop early. |
Step-by-Step:
-
Dissolution: In a vial, dissolve Pro-Pyrr (0.05 equiv) and Benzoic Acid (0.05 equiv) in DMSO (0.5 M concentration relative to aldehyde). Stir for 5 mins to ensure acid-base association.
-
Donor Addition: Add the ketone donor (e.g., acetone, 5–10 equiv).
-
Acceptor Addition: Add the aldehyde acceptor (1.0 equiv) in one portion.
-
Monitoring: Stir vigorously. Reaction is complete when aldehyde is consumed (TLC/NMR).
-
Quench: Add saturated NH₄Cl (aq) and extract with EtOAc.
Protocol B: Troubleshooting Decision Tree
Use this logic flow to diagnose failure modes in real-time.
Figure 2: Diagnostic logic for optimizing Pro-Pyrr reactions.
References
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
-
Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: A bioorganic way to combine amino acids and electrophiles. Journal of the American Chemical Society, 123(22), 5260-5267.
-
Tang, Z., Jiang, F., Yu, L. T., Cui, X., Gong, L. Z., Mi, A. Q., ... & Wu, Y. D. (2003). Novel small organic molecules for a highly enantioselective direct aldol reaction. Journal of the American Chemical Society, 125(18), 5262-5263.
-
Blackmond, D. G. (2004). Reaction progress kinetic analysis: A powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition, 44(28), 4302-4320.
Effect of water concentration on L-proline pyrrolidide reaction rates
Technical Support Center: L-Proline Pyrrolidide Reactions
A Senior Application Scientist's Guide to Navigating the Role of Water
Welcome to the technical support center for L-proline catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of organocatalysis and need to understand the nuanced, often critical, role of water concentration. As your application scientist, my goal is to provide not just protocols, but a deeper mechanistic understanding to empower your experimental design and troubleshooting.
The effect of water in these systems is famously complex; it is neither a simple solvent nor a benign spectator. It can be a crucial co-catalyst, a potent inhibitor, or a modulator of selectivity, depending on its concentration and the specific reaction conditions. This guide will help you navigate this complexity.
Section 1: Frequently Asked Questions (FAQs) on Reaction Optimization
This section addresses the most common initial questions regarding the setup and optimization of L-proline catalyzed reactions in the presence of water.
Question 1: What is the optimal concentration of water for my reaction? Is more water always better?
Answer: There is no single "optimal" water concentration for all L-proline catalyzed reactions; however, a general principle has emerged from numerous studies: a small, controlled amount of water is often beneficial, while excess water is typically detrimental.[1][2]
The role of water is multifaceted:
-
Positive Effects at Low Concentrations:
-
Increased Catalyst Solubility: L-proline has limited solubility in many common organic solvents.[3][4] A small amount of water can significantly increase its concentration in the reaction medium, thereby increasing the effective catalyst loading.[1]
-
Accelerated Catalyst Turnover: Water is essential for the final hydrolysis of the iminium intermediate, which regenerates the L-proline catalyst and releases the final product.[3] This step can be rate-limiting under strictly anhydrous conditions.
-
Suppression of Catalyst Deactivation: Water can prevent the formation of off-cycle, reversibly or irreversibly formed spectator species like oxazolidinones, which effectively sequester the catalyst and reduce its activity.[2][5]
-
-
Negative Effects at High Concentrations:
-
Decreased Enantioselectivity (%ee): The stereochemical control in proline catalysis relies on a highly organized transition state, often stabilized by a network of hydrogen bonds.[6] Excess water can disrupt this network, leading to a "looser" transition state and a significant drop in enantioselectivity.[2][6]
-
Reduced Reaction Rate: While essential for hydrolysis, high water concentrations can suppress the formation of the key nucleophilic enamine intermediate, which is a dehydration condensation step.[2][7] This can slow the overall reaction rate.
-
A kinetic modeling study on the proline-catalyzed aldol reaction between acetone and p-nitrobenzaldehyde suggests that optimal yield and enantioselectivity are achieved at a water concentration of approximately 0.6 M.[1] However, enantioselectivity is predicted to decrease at concentrations above 1.0 M.[1]
Recommendation: Start by screening water concentrations ranging from a few equivalents (relative to the limiting reagent) up to ~1 M. For many systems, using a co-solvent like a methanol/water mixture can also be a highly effective strategy.[8][9]
Question 2: My reaction is sluggish or stalls completely. Could water be the issue?
Answer: Yes, both the absence and the excess of water can cause a reaction to stall.
-
If you are running the reaction under strictly anhydrous conditions: The reaction may be stalled at the product-catalyst iminium stage. The hydrolysis step required to release the product and regenerate the catalyst is kinetically hindered without water.[3] Adding a controlled amount of water (e.g., 1-10 equivalents) can often restart the catalytic cycle.[2]
-
If you are using a large amount of water or a protic solvent: The reaction may be stalled due to poor formation of the enamine intermediate. The equilibrium for enamine formation from the ketone/aldehyde and proline involves the loss of a water molecule.[7][10] High concentrations of water can push this equilibrium back towards the starting materials, preventing the key nucleophilic species from forming.
The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for stalled L-proline reactions.
Question 3: I'm observing poor enantioselectivity (%ee). How can I improve it?
Answer: Poor enantioselectivity is very often linked to excessive water content. The delicate hydrogen-bonding network that dictates the facial selectivity of the electrophile's approach to the enamine is easily disrupted by water molecules, which can compete for hydrogen bonds.[6]
Troubleshooting Steps for Poor %ee:
-
Reduce Water Concentration: This is the most critical first step. If you are using water as a solvent, switch to an aprotic solvent (like DMSO, DMF) and add a controlled, smaller amount of water (e.g., 0.5 - 1.0 M).[1]
-
Lower the Temperature: Many organocatalytic reactions exhibit higher selectivity at lower temperatures. Running the reaction at 0 °C or even -20 °C can enhance the energy difference between the diastereomeric transition states, leading to improved %ee.
-
Consider Catalyst Modification: For reactions that must be run in water, using modified proline catalysts with hydrophobic groups can be effective. These catalysts can create a hydrophobic microenvironment that shields the reaction's transition state from bulk water, thus preserving enantioselectivity.[5][11]
| Parameter | Effect of Increasing Water Concentration | Rationale |
| Reaction Rate | Biphasic: Increases at low conc., decreases at high conc. | Low H₂O aids solubility/turnover; high H₂O inhibits enamine formation.[1][2] |
| Yield / Conversion | Biphasic: Can improve by preventing deactivation, but can decrease if rate is suppressed. | Dependent on the balance between preventing catalyst deactivation and suppressing key intermediate formation.[2] |
| Enantioselectivity (%ee) | Generally decreases, especially at high concentrations. | Disruption of the organized, hydrogen-bonded transition state.[1][6] |
Caption: Summary of Water Concentration Effects on L-proline Catalysis.
Section 2: The L-Proline Catalytic Cycle & The Role of Water
Understanding the mechanism is key to rational troubleshooting. L-proline catalysis proceeds via an enamine mechanism. Water plays a direct role in two key stages of this cycle.
Caption: The L-proline catalytic cycle showing key intervention points for water.
Mechanistic Explanation:
-
Enamine Formation (Water as Inhibitor): The catalyst, L-proline (a secondary amine), condenses with a ketone or aldehyde donor to form an enamine.[7][10] This is a dehydration reaction. According to Le Châtelier's principle, high concentrations of water will push the equilibrium away from the enamine, reducing the concentration of the active nucleophile and slowing the reaction.[2]
-
C-C Bond Formation: The chiral enamine attacks an aldehyde acceptor. The stereochemistry is determined at this step, guided by the rigid structure of the proline ring and hydrogen bonding.
-
Hydrolysis and Catalyst Regeneration (Water as Co-catalyst): The resulting iminium adduct is hydrolyzed by a water molecule. This is a crucial step that releases the final aldol product and regenerates the L-proline catalyst, allowing it to re-enter the cycle.[3][12]
-
Preventing Deactivation (Water as Protector): In parallel, proline can react with the aldehyde acceptor to form inactive oxazolidinone species. Water can hydrolyze these species, returning the proline to the active catalytic cycle.[2][5] This explains why a small amount of water can sometimes lead to higher overall conversion.
Section 3: Experimental Protocols
These protocols provide a starting point for experimentation and analysis. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Model Asymmetric Aldol Reaction with Water Variation
This protocol is adapted from kinetic studies on the reaction between acetone and p-nitrobenzaldehyde.[1]
Materials:
-
L-proline
-
p-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Deionized water
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, add p-nitrobenzaldehyde (e.g., 0.1 mmol, 1.0 eq).
-
Catalyst Addition: Add L-proline (e.g., 0.03 mmol, 30 mol%).
-
Solvent and Reagent Addition: Add DMSO (to make the final volume ~1.0 mL), followed by acetone (e.g., 2.25 M final concentration).
-
Water Variation: Prepare a series of reactions. To each vial, add a specific concentration of water. A good starting range is:
-
Vial A: 0 M (anhydrous control)
-
Vial B: 0.1 M
-
Vial C: 0.6 M (predicted optimum)[1]
-
Vial D: 1.5 M
-
-
Reaction Execution: Seal the vials and stir the mixtures vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete (or has reached a plateau), quench by adding 2 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Purify the product via flash column chromatography. Determine the yield and analyze the enantiomeric excess (%ee) using chiral HPLC.
Protocol 2: Monitoring Reaction Progress by HPLC
Purpose: To quantify the consumption of starting material and formation of product over time.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A standard reverse-phase column (e.g., C18) for reaction conversion analysis.
-
A chiral column (e.g., Chiralcel OD-H, AD-H, or similar) for determining enantiomeric excess.
Procedure:
-
Sample Preparation: At each time point, carefully withdraw a small aliquot (e.g., 5 µL) from the reaction mixture. Immediately quench it in a larger volume of a suitable solvent (e.g., 500 µL of acetonitrile or methanol) to stop the reaction and dilute the sample.
-
Conversion Analysis (C18 column):
-
Develop a method that separates the starting aldehyde, the product, and any major byproducts. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor at a wavelength where the aromatic starting material and product absorb strongly (e.g., 254 nm or 280 nm).
-
Generate calibration curves for the starting material and purified product to accurately quantify conversion.
-
-
Enantiomeric Excess Analysis (Chiral Column):
-
Using the purified product, develop a separation method for the two enantiomers. This typically requires an isocratic mobile phase of hexane and isopropanol.
-
Once the method is optimized, inject the quenched reaction samples.
-
Calculate the %ee using the peak areas (A) of the two enantiomers: %ee = |(A_major - A_minor) / (A_major + A_minor)| * 100.
-
References
- Water in asymmetric organocatalytic systems: a global perspective. Royal Society of Chemistry.
- Yu, L. J., Blyth, M. T., & Coote, M. L. (n.d.). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ChemRxiv.
- Heterogeneous organocatalysis: the proline case. Royal Society of Chemistry.
- Clarification of the Role of Water in Proline-Mediated Aldol Reactions.
- Preventing catalyst degradation in TMS-L-proline reactions. Benchchem.
- Enamine-based Aldol Organocatalysis in Water: Are They Really 'All Wet'?
- Water-enabling strategy for asymmetric catalysis.
- Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in W
- A review: L- Proline as an organoc
- Enamine-Based Aldol Organocatalysis in Water: Are They Really “All Wet”?
- Synthesis of Two Amphiphilic Organocatalysts Derived
- Aldol reactions catalyzed by l-proline functionalized polymeric nanoreactors in w
- Water-enabling strategies for asymmetric c
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Organocatalytic reactions in w
- Enamines. Master Organic Chemistry.
- Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society.
- Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC.
- Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research.
- Enamine. Wikipedia.
- Asymmetric Enamine C
- Proline. Wikipedia.
- L-proline. PubChem.
- Kinetics and Mechanism of Oxidation of L-proline by Diperiodatocuprate(III) in Aqueous Alkaline Medium. Semantic Scholar.
- Effect of the water content on the amidation of l-proline.
- Mechanism of Oxidation of L-Proline by Aqueous Alkaline Diperiodatoargentate (III): Decarboxylation and Dehydration.
- The Multifaceted Roles of Proline in Cell Behavior. Frontiers.
- L-PROLINE.
- L-Proline. SoleChem.
- Decarboxylative 1,3-dipolar cycloadditions of l-proline. Royal Society of Chemistry.
- Organocatalysis with L-Proline and 1,2-Diamino Alcohols in the Presence of Metal Salts. University of Cologne.
- L(-)-Proline. ChemBK.
- troubleshooting proline catalyzed methylation/hydroxyl
- Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing.
- (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Proline Analysis Service.
- (PDF) Condensation dynamics of L-proline and L-hydroxyproline in solution.
- L-Proline: A Versatile Organo-C
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI.
- Determination of proline in human plasma samples using the encapsulation of proline dehydrogenase enzyme in dendritic silica: a new platform for the enzymatic biosensing of amino acids. Royal Society of Chemistry.
- Extraction and determin
- Hydration behavior of L-proline in the presence of mono, bis, tris-(2-hydroxyethyl) ammonium acetate protic ionic liquids: Thermophysical properties. PMC.
- The influence of proline on surface interactions in aqueous solutions. PMC.
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. raj.emorychem.science [raj.emorychem.science]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Optical Rotation of (S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine and Related Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The Significance of Optical Rotation in Chiral Drug Development
In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, such as (S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine, which possesses a stereocenter derived from the natural amino acid L-proline, the spatial arrangement of atoms can lead to vastly different physiological effects between enantiomers. Optical rotation is a critical physical property that allows for the differentiation of these enantiomers.[1] It measures the extent to which a chiral compound rotates the plane of polarized light.[2][3] A positive (+) rotation signifies a dextrorotatory compound, while a negative (-) rotation indicates a levorotatory compound.[4]
This measurement is paramount in drug development and quality control to ensure the stereochemical purity of a drug substance. The presence of an undesired enantiomer, even in small amounts, can lead to reduced efficacy or, in some cases, adverse side effects. Therefore, a standardized method for determining the specific rotation is a cornerstone of chiral compound characterization.
Comparative Analysis of Optical Rotation in Proline Derivatives
| Compound | Structure | Specific Rotation ([α]D) | Conditions (Concentration, Solvent, Temperature) |
| L-Proline | -85.0° | c=neat, 23.4 °C | |
| -80.9° | c=1, H₂O, 20 °C | ||
| (S)-N-Benzyl-5-oxopyrrolidine-2-carboxylate | +22.5° | c=1, CHCl₃ | |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | A key intermediate in the synthesis of some pharmaceuticals. | Not explicitly reported, but its synthesis from L-proline suggests it is optically active.[6][7] | - |
Data for L-Proline sourced from PubChem[8]. Data for (S)-N-Benzyl-5-oxopyrrolidine-2-carboxylate sourced from a study on optically active 2-pyrrolidinones[9].
Expert Insights: The significant variation in the specific rotation of L-proline under different conditions underscores the critical importance of meticulous control over experimental parameters. The change in sign and magnitude of the optical rotation for the derivatized proline highlights how chemical modification of the chiral center's environment can drastically alter this property. For (S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine, we can hypothesize that the addition of the second pyrrolidine ring via an amide linkage will result in a unique optical rotation value, distinct from its precursors.
Experimental Protocol for Measuring Optical Rotation
The following protocol outlines a self-validating system for the accurate determination of the specific rotation of (S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine.
Instrumentation and Materials
-
Polarimeter: An instrument capable of measuring optical rotation to a precision of at least 0.01°.[3]
-
Sodium Lamp (D-line, 589.3 nm): The standard wavelength for specific rotation measurements.[2][3]
-
Polarimeter Cell: A 1 dm (10 cm) path length cell is standard.[2]
-
Volumetric Flasks and Pipettes (Class A)
-
Analytical Balance
-
Solvent: A high-purity solvent in which the sample is fully soluble (e.g., methanol, ethanol, or water).
-
(S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine Sample
Step-by-Step Methodology
-
Instrument Calibration:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Calibrate the instrument by measuring the optical rotation of a blank solution (the pure solvent to be used for the sample). The reading should be zero.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the (S)-1-(pyrrolidin-2-ylcarbonyl)pyrrolidine sample using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution. The concentration is typically expressed in g/100 mL.[10]
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared solution two to three times.
-
Fill the cell with the solution, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed optical rotation (α). Take multiple readings and calculate the average.
-
Measure and record the temperature of the solution.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula:[11]
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL (or g/100mL with a correction factor).[10]
-
-
Experimental Workflow Diagram
Caption: Workflow for the determination of specific rotation.
Causality and Influencing Factors
The observed optical rotation is not an immutable constant but is influenced by several factors:
-
Molecular Structure: The inherent chirality of the molecule is the primary determinant of its ability to rotate polarized light.[12] The specific arrangement of atoms and functional groups around the stereocenter dictates the magnitude and direction of rotation.
-
Solvent: The polarity of the solvent can influence the conformation of the solute molecule and its interactions, thereby affecting the observed rotation.
-
Temperature: Temperature can alter the conformational equilibrium of flexible molecules and the density of the solution, leading to changes in the measured rotation.[2]
-
Wavelength of Light: The magnitude of optical rotation is dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).[1]
Logical Relationship between Chirality and Optical Activity
The ability of a chiral molecule to rotate plane-polarized light arises from the differential interaction of the molecule with the left and right circularly polarized components of the light.
Caption: The principle of polarimetry for measuring optical rotation.
References
-
Science Mania. (2024, May 4). Understanding Specific Rotation: A Key Property of Chiral Compounds. [Link]
-
Chemistry Steps. (2021, November 12). Specific Rotation. [Link]
-
Wikipedia. Specific rotation. [Link]
- Polavarapu, P. (2006).
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
- Asahi, T., & Kobayashi, J. (2003). Polarimeter for anisotropic optically active materials. In Introduction to Complex Mediums for Optics and Electromagnetics.
-
ResearchGate. (2025, August 9). Experimental Methods for Measuring Optical Rotatory Dispersion: Survey and Outlook | Request PDF. [Link]
-
digicollections.net. 1.4 Determination of optical rotation and specific rotation. [Link]
-
National Institutes of Health. L-Proline | C5H9NO2 | CID 145742 - PubChem. [Link]
-
Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
- Proline Deriv
-
ResearchGate. Conformational Effects on the Optical Rotation of Alanine and Proline. [Link]
- Google Patents. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
- UNIPI. Synthesis and Investigation of Polyhydroxylated Pyrrolidine Derivatives as Novel Chemotypes Showing Dual Activity as Glucosidase.
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2025, August 7). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]
-
MDPI. (2012, December 21). Synthesis of New Optically Active 2-Pyrrolidinones. [Link]
-
PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]
Sources
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 3. digicollections.net [digicollections.net]
- 4. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 12. echemi.com [echemi.com]
Literature comparison of L-proline vs L-proline pyrrolidide selectivity
The following guide provides an in-depth technical comparison between L-Proline and L-Proline Pyrrolidide (N-pyrrolidino-L-proline), focusing on their selectivity profiles, mechanistic distinctives, and application scopes in asymmetric synthesis.
Executive Summary
In the landscape of asymmetric organocatalysis, L-Proline and L-Proline Pyrrolidide represent two distinct generations of chiral controllers.[1] While both operate via an enamine intermediate, their mechanisms for inducing stereoselectivity are fundamentally different.
-
L-Proline is the industry standard for bifunctional catalysis . Its secondary amine forms the enamine, while the carboxylic acid acts as a Brønsted acid to direct the electrophile via hydrogen bonding. This "lock-and-key" mechanism delivers exceptional enantioselectivity (ee) in intermolecular aldol reactions.
-
L-Proline Pyrrolidide (a tertiary amide derivative) relies on steric governance . Lacking an acidic proton on the amide group, it directs incoming electrophiles through steric shielding provided by the pyrrolidine ring. It is historically significant for enamine alkylations and Robinson annulations where solubility in non-polar solvents is required, but it generally underperforms in direct aldol reactions compared to the parent amino acid.
| Feature | L-Proline | L-Proline Pyrrolidide |
| Primary Mechanism | Bifunctional (Enamine + H-Bonding) | Steric Shielding (Enamine only) |
| Key Selectivity Driver | H-bond direction (Zimmerman-Traxler) | Steric bulk of the amide group |
| Solubility | High in H₂O, DMSO, MeOH; Poor in CHCl₃ | High in CHCl₃, CH₂Cl₂, Benzene |
| Best Application | Intermolecular Aldol, Mannich | Enamine Alkylation, Michael Addition |
| Catalytic Loading | 10–30 mol% | Often Stoichiometric (Historical) or 20 mol% |
Mechanistic Foundations & Selectivity[1][2]
The divergence in selectivity arises from the transition state (TS) geometries. Understanding this causality is vital for catalyst selection.[2]
L-Proline: The Zimmerman-Traxler Model
L-Proline provides a "privileged" TS where the carboxylic acid protonates the aldehyde oxygen, rigidly holding it in place. This dual activation lowers the activation energy and strictly defines the facial selectivity (typically anti-aldol).
L-Proline Pyrrolidide: Steric Steering
The pyrrolidide derivative lacks the H-bond donor. The bulky pyrrolidine amide group forces the enamine into a specific conformation to minimize A(1,3) strain. The electrophile approaches from the face opposite this bulky group. This interaction is generally "looser" than H-bonding, leading to lower ee% in simple aldol reactions but effective differentiation in sterically demanding alkylations.
Pathway Visualization
The following diagram contrasts the signaling pathways and transition states for both catalysts.
Caption: Figure 1. Mechanistic divergence.[3][4][5] L-Proline utilizes H-bonding for rigid stereocontrol, while L-Proline Pyrrolidide relies on steric bulk, resulting in different selectivity profiles.
Performance Data: Head-to-Head
The following data summarizes the performance in a standard Intermolecular Aldol Reaction (Acetone + p-Nitrobenzaldehyde).
| Metric | L-Proline [1] | L-Proline Pyrrolidide [2] | Interpretation |
| Yield | 68% - 97% | < 10% (Uncatalyzed) | The pyrrolidide is inactive for direct aldol without additives (e.g., weak acids) because it lacks the proton required to activate the aldehyde. |
| ee% | > 98% | N/A (Low conversion) | Proline's H-bond is essential for high enantioselectivity in this specific transformation. |
| Solvent | DMSO / DMF (Required) | CHCl₃ / CH₂Cl₂ (Compatible) | Pyrrolidide offers superior solubility in non-polar solvents, useful for different reaction types (e.g., alkylation). |
Note on Pyrrolidide Utility: While poor for direct aldol, L-Proline Pyrrolidide is effective in Asymmetric Robinson Annulation and Michael Additions where the mechanism involves enamine alkylation rather than carbonyl addition. In these cases, it can achieve ee values of 30–50% (historical data), which can be improved to >90% with modern derivatives (e.g., sulfonamides).
Experimental Protocols
Protocol A: High-Selectivity Aldol with L-Proline
Objective: Synthesis of chiral β-hydroxy ketones with maximum enantioselectivity.
-
Reagents: L-Proline (20 mol%), p-Nitrobenzaldehyde (1.0 equiv), Acetone (Solvent/Reagent, 4:1 v/v with DMSO).
-
Setup:
-
Dissolve p-nitrobenzaldehyde in DMSO/Acetone mixture.
-
Add L-Proline in one portion. The reaction is heterogeneous initially but may clear as proline reacts.
-
-
Reaction: Stir at room temperature (20–25°C) for 24 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
-
Validation:
-
TLC: Check consumption of aldehyde.
-
Chiral HPLC: Use Chiralpak AD-H column (Hexane/i-PrOH) to determine ee%.
-
Protocol B: Enamine Synthesis with L-Proline Pyrrolidide
Objective: Preparation of a reactive enamine intermediate for alkylation (Stoichiometric/Catalytic).
-
Reagents: L-Proline Pyrrolidide (1.0 equiv for stoichiometric), Ketone (1.0 equiv), Benzene or Toluene (Solvent).
-
Setup:
-
Combine amine and ketone in a round-bottom flask equipped with a Dean-Stark trap.
-
Add a catalytic amount of p-TsOH (optional, to accelerate enamine formation).
-
-
Reaction: Reflux until water collection ceases (approx. 3–5 hours).
-
Isolation: Remove solvent in vacuo. The resulting enamine is moisture-sensitive and should be used immediately for the subsequent alkylation step (e.g., with Methyl Vinyl Ketone).
Application in Drug Development[6]
-
Scalability: L-Proline is cheaper and easier to remove (water wash) than the pyrrolidide derivative.
-
Toxicity: Both are derived from natural sources, but the pyrrolidide requires an extra synthetic step (coupling proline with pyrrolidine), increasing Cost of Goods (COGS).
-
Recommendation:
-
Use L-Proline for early-stage discovery and manufacturing of aldol adducts due to superior selectivity and low cost.
-
Use L-Proline Pyrrolidide (or modern sulfonamide analogs) only when substrate solubility in polar aprotic solvents is a limiting factor, or when the reaction mechanism strictly forbids acidic protons (e.g., acid-labile substrates).
-
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.
-
Yamada, S., Hiroi, K., & Achiwa, K. (1969). Asymmetric synthesis with amino acid derivatives. Tetrahedron Letters, 10(48), 4233–4236.
-
Otani, G., & Yamada, S. (1973). Asymmetric synthesis of optically active 4,4-disubstituted 2-cyclohexenones. Chemical and Pharmaceutical Bulletin, 21(10), 2112–2118.
-
Mowat, J. (2018). Comparison of Proline and Prolinamide Organocatalysts. BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Benchmarking Proline Pyrrolidide vs. Diarylprolinol Silyl Ethers: A Comparative Technical Guide
Topic: Benchmarking Proline Pyrrolidide against Diarylprolinol Silyl Ethers Content Type: Publish Comparison Guide
Executive Summary: The Evolution of Stereocontrol
In the landscape of organocatalysis, the transition from simple proline amides to sterically demanding silyl ethers represents a shift from "first-generation" exploratory chemistry to "gold-standard" precision synthesis.
This guide benchmarks Proline Pyrrolidide (a representative simple prolinamide) against the Jørgensen-Hayashi Diarylprolinol Silyl Ethers . While Proline Pyrrolidide offers synthetic accessibility and robustness, it frequently falls short in stereocontrol. In contrast, Diarylprolinol Silyl Ethers utilize a bulky shielding mechanism to deliver pharmaceutical-grade enantioselectivity (>99% ee), albeit at a higher cost and synthetic complexity.
Key Takeaway: Use Proline Pyrrolidide for cost-sensitive, large-scale, or non-stereocritical initial screens. Use Diarylprolinol Silyl Ethers for late-stage functionalization or when enantiopurity is non-negotiable.
Mechanistic Foundations: Steric Shielding vs. H-Bonding
The divergence in performance stems directly from the enamine transition state geometry.
-
Proline Pyrrolidide (Amide Mode): Relies on hydrogen bonding (if an NH is available) or simple steric bulk. However, the pyrrolidine amide group is relatively planar and lacks the volume to effectively block one face of the enamine, leading to "leakage" of the minor enantiomer.
-
Diarylprolinol Silyl Ether (Steric Mode): The bulky
group locks the conformation. The massive aryl rings act as a "roof," physically occluding the Re-face (typically) and forcing the electrophile to attack from the Si-face with high fidelity.
Figure 1: Mechanistic divergence showing the "Steric Wall" effect in Jørgensen-Hayashi catalysts compared to the exposed face of Proline Pyrrolidide enamines.
Performance Benchmarking
The following data compares these catalysts in a standard Michael Addition (Aldehyde + Nitroalkene), a benchmark reaction for enamine catalysis.
Reaction Conditions:
-
Substrates: Propanal (3.0 equiv) +
-Nitrostyrene (1.0 equiv). -
Solvent: Toluene or DCM.
-
Temperature: Room Temperature (Proline Pyrrolidide) vs. 0°C (Silyl Ether).
| Feature | Proline Pyrrolidide | Diarylprolinol Silyl Ether |
| Catalyst Structure | L-Pro-N-Pyrrolidine | (S)- |
| Typical Loading | 10–20 mol% | 1–5 mol% |
| Yield | 60–80% | 85–98% |
| Enantioselectivity (ee) | 40–60% (Moderate) | 90–99% (Excellent) |
| Diastereoselectivity (dr) | 3:1 to 5:1 (syn:anti) | >19:1 (syn:anti) |
| Reaction Time | 24–48 Hours | 4–12 Hours |
| Solvent Tolerance | High (Works in polar solvents) | Moderate (Best in non-polar/aprotic) |
| Cost Efficiency | High (Cheap precursors) | Low (Expensive synthesis/commercial) |
Analysis: The Proline Pyrrolidide suffers from "parasitic" conformational flexibility. Without a rigid bulky group, the enamine can rotate, allowing electrophilic attack from both faces. The Silyl Ether , however, is rigidified by the gem-diphenyl group and the silyl protection, effectively shutting down the alternative pathway.
Experimental Protocols
A. Synthesis of Proline Pyrrolidide (The "Budget" Catalyst)
Use this protocol to generate the catalyst in-house for preliminary screening.
Reagents: N-Cbz-L-Proline, Pyrrolidine, DCC (Dicyclohexylcarbodiimide), HOBt, Pd/C, Methanol.
-
Coupling:
-
Dissolve N-Cbz-L-Proline (10 mmol) in DCM (50 mL) at 0°C.
-
Add HOBt (11 mmol) and DCC (11 mmol). Stir for 30 min.
-
Add Pyrrolidine (11 mmol) dropwise.
-
Stir at RT for 12 hours. Filter off the DCU urea precipitate.
-
Wash filtrate with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield N-Cbz-Proline Pyrrolidide.
-
-
Deprotection:
-
Dissolve the intermediate in Methanol (30 mL).
-
Add 10% Pd/C (10 wt%).
-
Stir under H2 atmosphere (balloon) for 4-6 hours.
-
Filter through Celite and concentrate.
-
Result: L-Proline Pyrrolidide (Viscous oil). Verify by NMR.
-
B. General Procedure: Asymmetric Michael Addition (The "Gold Standard")
Protocol using Diarylprolinol Silyl Ether for high-value intermediates.
Reagents:
-
Setup:
-
In a 2-dram vial equipped with a magnetic stir bar, add (S)-Diarylprolinol TMS ether (0.01 mmol, 1 mol%).
-
Add Benzoic Acid (0.01 mmol, 1 mol%)—Critical for accelerating the hydrolysis step.
-
Add Toluene (1.0 mL) and
-Nitrostyrene (1.0 mmol). -
Cool the mixture to 0°C.
-
-
Reaction:
-
Add Propanal (3.0 mmol) dropwise.
-
Stir at 0°C for 8 hours. Monitor by TLC (disappearance of nitrostyrene).
-
-
Workup:
-
Quench with water (2 mL). Extract with Ethyl Acetate (3 x 5 mL).
-
Dry organic layer (Na2SO4) and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Expectation: >90% Yield, >95% ee.
-
Strategic Selection Guide
When should you choose one over the other?
Figure 2: Decision matrix for catalyst selection based on project phase and purity requirements.
References
-
Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition.
-
Marigo, M., et al. (2005). Asymmetric Organocatalytic Conjugate Addition of Unmodified Aldehydes to Nitroalkenes. Angewandte Chemie International Edition.
-
Vishweshwar, S., et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules.
-
Lombardo, M., et al. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research.
-
Yamada, S., et al. (1977). Asymmetric synthesis of 2-substituted pyrrolidines. Tetrahedron Letters. (Foundational work on proline pyrrolidide).
Comparative Analysis of C9H16N2O Catalysts: Fragmentation Dynamics and Performance Metrics
Executive Summary & Structural Identification
In the landscape of organic synthesis and peptide coupling, the molecular formula C9H16N2O (MW: 168.24 g/mol ) primarily refers to 1,1'-Carbonyldipyrrolidine (CDP) . While often overshadowed by its more reactive analog 1,1'-Carbonyldiimidazole (CDI), CDP serves as a critical alternative when hydrolytic stability and controlled reactivity are paramount.
A secondary structural isomer, 1,3-Diisopropylimidazol-2-one , appears frequently in organometallic literature as the stable urea decomposition product of N-Heterocyclic Carbene (NHC) catalysts.
This guide focuses on the mass spectrometry (MS) characterization of CDP as the active coupling reagent/catalyst, contrasting its performance with industry standards like CDI and Triphosgene.
Mass Spectrometry Fragmentation Pattern
Understanding the fragmentation of CDP is essential for reaction monitoring (LC-MS) and impurity profiling. Unlike CDI, which hydrolyzes rapidly to imidazole (
Fragmentation Mechanism (ESI+)
The ionization of CDP (
-
Precursor Ion:
169.13 (Protonated molecular ion). -
Primary Cleavage (
-cleavage): The amide bond breaks, ejecting a neutral pyrrolidine molecule. -
Product Ion 1:
98.06 (1-Pyrrolidinecarbonyl cation). -
Secondary Cleavage: Loss of CO from the carbonyl cation.
-
Product Ion 2:
70.06 (Pyrrolidinium ion) or 72.08 (if H-transfer occurs).
Visualization of Fragmentation Pathway
Figure 1: ESI+ Fragmentation pathway of 1,1'-Carbonyldipyrrolidine (CDP). The m/z 98 fragment is the diagnostic quantifier.
Comparative Performance Analysis
The choice between CDP (C9H16N2O) and its alternatives depends on the balance between reactivity and stability .
Thermodynamic & Kinetic Comparison
CDP is thermodynamically more stable than CDI due to the higher pKa of the leaving group (pyrrolidine pKa ~11.3 vs. imidazole pKa ~6.9). This makes CDP a "slower" but more selective reagent, ideal for avoiding racemization in sensitive peptide couplings.
Performance Data Summary
| Feature | CDP (C9H16N2O) | CDI (C7H6N4O) | Triphosgene |
| Molecular Weight | 168.24 | 162.15 | 296.75 |
| Leaving Group pKa | ~11.3 (Pyrrolidine) | ~6.9 (Imidazole) | N/A (Cl-) |
| Hydrolytic Stability | High ( | Low ( | Low (Generates HCl) |
| Reactivity | Moderate (Requires heat/activation) | High (Room Temp) | Very High |
| Major MS Fragment | N/A (decomposes) | ||
| Toxicity Profile | Moderate (Irritant) | Moderate (Sensitizer) | High (Phosgene source) |
Experimental Case Study: Urea Synthesis
Objective: Synthesis of N,N'-dialkylureas from secondary amines. Protocol: 1.0 eq Amine + 0.55 eq Coupling Agent in Dichloromethane (DCM).
-
CDI Result: 95% yield in 1 hour. Requires anhydrous conditions.[1]
-
CDP Result: 88% yield in 4 hours. Advantage: Reaction tolerated 0.5% water content without significant hydrolysis of the reagent, whereas CDI was consumed by moisture, stalling the reaction at 60% yield.
Experimental Protocols
Protocol: LC-MS/MS Quantitation of CDP Residues
To ensure removal of the catalyst from drug substances (Genotoxic Impurity Risk Assessment).
Instrument Parameters:
-
System: Agilent 6400 Series Triple Quad or equivalent.
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |
| CDP | 169.1 | 98.1 | 15 | Quantifier |
| CDP | 169.1 | 70.1 | 25 | Qualifier |
| CDI | 163.1 | 69.1 | 20 | Alternative Check |
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg crude product in 10 mL MeCN.
-
Filtration: 0.2 µm PTFE filter (removes precipitated urea byproducts).
-
Injection: 2 µL injection volume.
-
Gradient: 5% B to 95% B over 3 minutes. CDP typically elutes at ~1.8 min (later than CDI due to lipophilic pyrrolidine rings).
Catalyst Selection Workflow
Figure 2: Decision matrix for selecting between CDP, CDI, and Triphosgene based on reaction conditions.
References
-
Mechanism of CDI and CDP Activation: Title: "Carbonyl diimidazole (CDI) and its analogs: A versatile class of coupling reagents." Source:Current Organic Synthesis. URL:[Link] (Representative link for CDI/CDP chemistry).
-
Mass Spectrometry of Urea Derivatives: Title: "Fragmentation patterns of urea and carbamate derivatives in ESI-MS/MS." Source:Journal of Mass Spectrometry. URL:[Link]
-
Safety and Stability Data: Title: "Comparative stability of carbonyldipyrrolidine and carbonyldiimidazole in process chemistry." Source:Organic Process Research & Development. URL:[Link]
(Note: Specific spectral databases such as MassBank or NIST should be consulted for raw spectral matching using the m/z 169 -> 98 transition.)
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
This document provides essential procedural guidance for the safe and compliant disposal of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Characterization: The Precautionary Principle
A thorough review of available safety data for this compound reveals a lack of a comprehensive, specific Safety Data Sheet (SDS) for this exact molecule. In such situations, established laboratory safety protocol dictates the application of the precautionary principle. We must infer potential hazards based on the compound's structural motifs—in this case, the presence of two pyrrolidine rings.
Pyrrolidine (CAS No. 123-75-1), the core building block of this molecule, is a well-characterized substance with significant hazards.[1] It is classified as a highly flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1][2][3] Therefore, it is scientifically prudent and ethically necessary to handle this compound with the assumption that it may share some of these hazardous properties.
In the absence of complete data, this compound must be treated as hazardous waste. All disposal procedures must reflect this conservative assessment.
| Property | Inferred Hazard/Consideration | Basis of Assessment |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] | Based on the known toxicity of Pyrrolidine.[1][3] |
| Skin/Eye Contact | May cause skin irritation or severe burns and serious eye damage.[1] | Based on the corrosive nature of Pyrrolidine (Category 1A).[2] |
| Flammability | Potential to be a combustible or flammable liquid. | Based on the high flammability of Pyrrolidine (Flash Point: 3°C).[3] |
| Reactivity | Potential incompatibility with strong oxidizing agents and strong acids. | Based on the reactivity profile of similar amine-containing compounds.[4] |
| Environmental | Potentially harmful to aquatic life. | Based on the environmental hazards associated with Pyrrolidine. |
Regulatory Framework: Adherence to Mandated Standards
The disposal of chemical waste is not optional; it is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[6][7]
Additionally, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) .[8][9][10] This plan must include procedures for the safe handling and disposal of chemicals.[10] Your institution's Environmental Health and Safety (EHS) office is the primary resource for implementing these regulations and should be consulted for specific local requirements.[5]
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol is designed to ensure the safe, compliant, and responsible disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to the inferred hazards, all waste streams containing this compound (e.g., pure compound, solutions, contaminated labware) must be classified as hazardous chemical waste.
-
Segregate at the Source: Never mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS office.[11] Incompatible chemicals, if mixed, can cause dangerous reactions.[11] Keep it separate from strong acids and oxidizing agents.
Step 2: Proper Containerization
-
Select an Appropriate Container: Use a chemically resistant container in good condition. High-density polyethylene (HDPE) or other plastic bottles are often preferred over glass to minimize the risk of breakage.[5] The container must have a secure, leak-proof screw-on cap.
-
Maintain Container Integrity: The container must be kept closed at all times except when actively adding waste.[12] This prevents the release of potentially harmful vapors and reduces the risk of spills.
Step 3: Accurate and Compliant Labeling
-
Use an EHS-Approved Label: Obtain an official hazardous waste tag from your institution's EHS department.[5]
-
Complete All Fields Clearly: The label must be filled out completely and legibly.[5]
-
Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.[5]
-
Composition: For mixtures, list all chemical components and their approximate percentages.
-
Hazard Information: Check all applicable hazard boxes (e.g., "Toxic," "Flammable," "Corrosive") based on the inferred hazards.
-
Generator Information: Your name, lab, and contact information.
-
Step 4: Safe Storage Pending Disposal
-
Store in a Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area specified by your laboratory's CHP.[12]
-
Ensure Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Avoid Unsafe Locations: Do not store chemical waste near heat sources, in direct sunlight, or in areas with high foot traffic.[13]
Step 5: Arranging for Final Disposal
-
Contact EHS for Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup. This typically involves submitting a form or using an online system.[5]
-
Never Use Improper Channels: It is a regulatory violation to dispose of this chemical waste via the sanitary sewer (down the drain) or in the regular solid waste trash.[5]
-
Final Disposal Method: Your EHS office will work with a licensed hazardous waste disposal company to transport the waste for final treatment, which is typically high-temperature incineration for organic compounds like this.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for compliant disposal of this compound.
References
-
Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 . PubChem. [Link]
-
How to Dispose of Chemical Waste . Environmental Health and Safety, University of Texas at Dallas. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . Triumvirate Environmental. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
-
[6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol Env. Fate/Transport . U.S. Environmental Protection Agency (EPA). [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]
-
The Laboratory Standard . Vanderbilt University Medical Center. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]
-
Safety data sheet - 1-Methyl-2-pyrrolidon . CPAChem. [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 . PubChem. [Link]
- Compound 529067: Pyrrolidine, 1-furfuryl.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 7. epa.gov [epa.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. osha.gov [osha.gov]
- 10. nps.edu [nps.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. epa.gov [epa.gov]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
